5-(1H-Indol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
5-(1H-indol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-6-5-10(14-12)11-7-8-3-1-2-4-9(8)13-11/h1-4,7,10,13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGMRAGDZEUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-(1H-Indol-2-yl)pyrrolidin-2-one receptor binding affinity profile
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one
Abstract
The confluence of the indole and pyrrolidin-2-one scaffolds in the novel chemical entity, 5-(1H-Indol-2-yl)pyrrolidin-2-one, presents a compelling case for comprehensive pharmacological evaluation. This technical guide outlines a systematic and robust workflow for the determination of its receptor binding affinity profile. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a strategic framework, from initial in-silico target prediction to detailed in-vitro experimental validation and data interpretation. By explaining the rationale behind experimental choices and adhering to principles of scientific integrity, this guide serves as a practical roadmap for characterizing the therapeutic potential of this and other novel compounds.
Introduction: The Therapeutic Potential of the Indole-Pyrrolidinone Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[1] Similarly, the pyrrolidinone ring is a key component in a variety of biologically active compounds.[2][3][4][5] The combination of these two pharmacophores in 5-(1H-Indol-2-yl)pyrrolidin-2-one suggests a high probability of interaction with various biological targets, particularly within the central nervous system.
Derivatives of similar structures, such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, have demonstrated significant affinity for serotonin (5-HT) receptors, specifically the 5-HT1A subtype, and the serotonin transporter (SERT), indicating potential for development as antidepressant agents.[6] Furthermore, other indole and pyrrolidine derivatives have shown activity at a range of receptors, including adrenergic, cannabinoid, and various other G-protein coupled receptors (GPCRs).[7][8]
Given the structural alerts present in 5-(1H-Indol-2-yl)pyrrolidin-2-one, a primary screening panel should focus on key CNS targets, with the understanding that broader screening may reveal unexpected activities. This guide will detail the logical progression from broad, low-cost computational screening to high-fidelity, quantitative in-vitro assays.
Strategic Workflow for Receptor Profile Determination
A multi-step, iterative approach is essential for the efficient and comprehensive characterization of a novel compound's receptor binding profile. The proposed workflow is designed to maximize information gain while conserving resources.
Caption: High-level workflow for characterizing a novel compound.
Phase 1: In-Silico Target Prediction and Physicochemical Characterization
Rationale for In-Silico Screening
Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable, data-driven hypotheses regarding the likely biological targets of 5-(1H-Indol-2-yl)pyrrolidin-2-one. This is achieved by comparing the compound's structure to databases of known ligands and their corresponding targets.
Recommended In-Silico Protocol
-
Ligand-Based Pharmacophore Modeling:
-
Objective: To identify potential targets by matching the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the test compound to pharmacophore models derived from known active ligands.
-
Tools: Software such as PharmaGist, LigandScout, or MOE are suitable for this purpose.
-
Procedure:
-
Generate a low-energy 3D conformation of 5-(1H-Indol-2-yl)pyrrolidin-2-one.
-
Screen this conformation against a comprehensive pharmacophore database (e.g., derived from the PDB or a commercial database).
-
Analyze the resulting hits, prioritizing targets that are repeatedly identified by multiple pharmacophore models.
-
-
-
Reverse Docking:
-
Objective: To predict binding affinity by docking the compound into the binding sites of a large number of receptors.
-
Tools: Platforms like idTarget, PharmMapper, or commercial suites that offer reverse docking capabilities.
-
Procedure:
-
Submit the 3D structure of the compound to the reverse docking server.
-
The software will systematically attempt to fit the ligand into the binding pockets of a library of protein structures.
-
The output will be a ranked list of potential targets based on the calculated binding energy or docking score.
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Predicted Target Classes for 5-(1H-Indol-2-yl)pyrrolidin-2-one
Based on the indole and pyrrolidinone moieties, the following receptor families are predicted as high-priority targets for initial screening:
| Predicted Target Family | Rationale | Key Subtypes to Investigate |
| Serotonin (5-HT) Receptors | The indole scaffold is a classic bioisostere for serotonin. | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7[6][9][10][11][12][13] |
| Dopamine (D) Receptors | Structural similarities to some dopaminergic ligands. | D1, D2, D3, D4 |
| Adrenergic (α) Receptors | Pyrrolidin-2-one derivatives have shown affinity for α-adrenoceptors.[7] | α1A, α1B, α1D, α2A, α2B, α2C |
| Cannabinoid (CB) Receptors | Indole and pyrrole derivatives are known to bind to CB receptors.[8] | CB1, CB2 |
| MDM2-p53 Interaction | Spiro-oxindole compounds with a pyrrolidinone scaffold are known inhibitors.[14][15] | N/A (Protein-Protein Interaction) |
Phase 2: Primary In-Vitro Screening
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are the cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Experimental Protocol: Broad Panel Screening
A broad panel screen (e.g., the Eurofins BioPrint® panel or similar services) is a cost-effective method to rapidly assess the compound's activity against a wide range of targets.
-
Compound Preparation:
-
Dissolve 5-(1H-Indol-2-yl)pyrrolidin-2-one in a suitable solvent (typically DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions to the required final assay concentration (typically 10 µM for a primary screen).
-
-
Assay Execution (General Protocol):
-
Incubation: A mixture containing the cell membrane preparation (expressing the target receptor), the radioligand, and the test compound (or vehicle control) is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The results are expressed as the percentage inhibition of specific binding of the radioligand in the presence of the test compound.
-
% Inhibition = [1 - (Counts with Compound - Non-specific Counts) / (Total Counts - Non-specific Counts)] * 100
-
A "hit" is typically defined as a compound that produces >50% inhibition at a concentration of 10 µM.
-
Caption: Radioligand binding assay workflow.
Phase 3: Secondary Assays and Functional Characterization
For any "hits" identified in the primary screen, a more detailed investigation is required to confirm the interaction and to understand its functional consequences.
Determination of Inhibitory Constant (Ki)
The Ki value is a measure of the intrinsic binding affinity of the compound for the receptor and is more informative than the IC50 (the concentration of compound that inhibits 50% of specific binding).
-
Experimental Protocol:
-
Perform a competitive binding experiment using a range of concentrations of 5-(1H-Indol-2-yl)pyrrolidin-2-one (typically 8-12 concentrations, log- or semi-log dilutions) against a single concentration of the radioligand.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Assays: Agonism vs. Antagonism
It is crucial to determine whether the compound activates the receptor (agonist), blocks the action of the natural ligand (antagonist), or has no effect on receptor signaling.
-
For GPCRs (e.g., 5-HT, Dopamine receptors):
-
cAMP Assays: Measure the accumulation or inhibition of cyclic AMP, a common second messenger.
-
Calcium Flux Assays: For Gq-coupled receptors, measure changes in intracellular calcium concentration using fluorescent dyes.
-
[³⁵S]GTPγS Binding Assays: A direct measure of G-protein activation by the receptor.[11]
-
-
For Ion Channels:
-
Electrophysiology (Patch Clamp): The most direct method to measure the effect of the compound on ion flow through the channel.
-
Data Presentation for Receptor Binding Profile
The final binding affinity data should be summarized in a clear, tabular format.
| Receptor Target | Radioligand Used | Ki (nM) ± SEM | Assay Type |
| 5-HT1A | [³H]-8-OH-DPAT | Experimental Value | Radioligand Binding |
| 5-HT2A | [³H]-Ketanserin | Experimental Value | Radioligand Binding |
| D2 | [³H]-Spiperone | Experimental Value | Radioligand Binding |
| α1A | [³H]-Prazosin | Experimental Value | Radioligand Binding |
| ... | ... | ... | ... |
Conclusion
The systematic approach detailed in this guide provides a comprehensive framework for elucidating the receptor binding affinity profile of the novel compound 5-(1H-Indol-2-yl)pyrrolidin-2-one. By integrating in-silico prediction with rigorous in-vitro validation, researchers can efficiently identify and characterize the pharmacological activity of this promising molecule. The resulting data will be critical for understanding its potential therapeutic applications and for guiding future lead optimization efforts in drug discovery programs. The inherent structural motifs suggest a high likelihood of activity within the CNS, making this a compound of significant interest for further investigation.
References
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Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics. [Link]
-
Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. ACS Publications. [Link]
-
Partial 2D pharmacophore for 5-HT 1A receptor affinity. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed. [Link]
-
Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. PubMed. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]
-
Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. [Link]
-
Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PMC. [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry. [Link]
-
Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. [Link]
-
PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. University of Alberta Libraries. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PMC. [Link]
-
Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. PubMed. [Link]
-
Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. MDPI. [Link]
-
Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]
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Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comprehensive Toxicity and Safety Profiling of 5-(1H-Indol-2-yl)pyrrolidin-2-one in Early Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Context
The compound 5-(1H-Indol-2-yl)pyrrolidin-2-one (CID 171934698) has recently emerged as a critical low-millimolar fragment hit in Fragment-Based Drug Discovery (FBDD) campaigns targeting the oncogenic KRAS G12V mutant[1]. Elucidated via advanced NMR2 structural pipelines (PDB: 8QEJ), this fragment binds within the SI/SII switch region of KRAS, providing a highly ligand-efficient scaffold for therapeutic intervention[2].
Because it is an early-stage fragment, extensive in vivo clinical toxicity data does not yet exist. However, successful hit-to-lead (H2L) progression requires rigorous, predictive safety profiling. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structural toxicology of this fragment and provide self-validating in vitro protocols to empirically define its safety window.
Structural Toxicology & Predictive Safety
Before committing resources to empirical assays, we must evaluate the molecule's structural liabilities. The fragment consists of two distinct moieties, each dictating specific safety parameters:
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The Indole Scaffold: Unsubstituted indoles are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation, specifically via epoxidation at the 2,3-double bond, leading to reactive electrophilic species. However, in 5-(1H-Indol-2-yl)pyrrolidin-2-one, the 2-position is sterically occupied by the pyrrolidone ring. This substitution significantly mitigates the risk of classic 2,3-epoxidation, redirecting metabolism toward safer, phase II glucuronidation pathways.
-
The Pyrrolidin-2-one Ring: Pyrrolidones are generally recognized as safe (GRAS-like) pharmacophores. They impart high polarity (TPSA: 44.9 Ų) and maintain a low LogP (~1.3)[3]. Crucially, the lack of a basic aliphatic amine in this structure effectively eliminates the risk of hERG channel blockade, which is typically driven by lipophilic bases interacting with aromatic residues in the channel pore.
Figure 1: Tier 1 FBDD Toxicity Screening Workflow for 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Quantitative Safety Data Summary
The following table synthesizes the computed physicochemical properties[3] with the predictive toxicity thresholds required for FBDD progression.
| Parameter | Value / Prediction | FBDD Acceptable Threshold | Implication for Lead Optimization |
| Molecular Weight | 200.24 g/mol | < 300 g/mol | Excellent Ligand Efficiency (LE); ample room for fragment growing. |
| XLogP3 | 1.3 | < 3.0 | Low risk of phospholipidosis and non-specific protein binding. |
| Topological PSA | 44.9 Ų | < 60 Ų | Favorable membrane permeability; potential for BBB penetration if required. |
| hERG Inhibition | IC50 > 50 µM (Predicted) | > 30 µM | Low risk of QT prolongation due to the absence of a basic amine center. |
| Ames Mutagenicity | Negative (Predicted) | Negative | Lacks structural alerts (e.g., aromatic nitro groups) for DNA intercalation. |
In Vitro Safety & Toxicity Profiling Protocols
To empirically validate the predicted safety profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one, the following self-validating protocols must be executed. I have engineered these workflows to explain why specific parameters are chosen, ensuring robust data integrity.
Protocol A: High-Throughput HepG2 Cytotoxicity Assay
Rationale (Causality): Fragment screening requires dosing at high concentrations (often up to 1 mM). At these levels, compounds can precipitate or cause osmotic stress, leading to false-positive toxicity. Furthermore, indole derivatives can exhibit autofluorescence. Therefore, we utilize HepG2 cells (which retain basal metabolic competence to detect metabolite-driven toxicity) paired with a luminescent ATP-detection assay (CellTiter-Glo) to bypass optical interference.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 384-well white opaque microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Preparation: Prepare a 100 mM stock of 5-(1H-Indol-2-yl)pyrrolidin-2-one in 100% DMSO. Perform a 10-point serial dilution.
-
Dosing: Transfer the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure the final DMSO concentration remains strictly at 0.5% (v/v) . Critical: Exceeding 1% DMSO induces solvent-mediated cytotoxicity.
-
Incubation: Incubate the treated cells for 48 hours.
-
Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader.
-
Self-Validation System (QC): The assay is only valid if the Z'-factor is > 0.5. This is calculated using 0.5% DMSO as the negative control (100% viability) and 50 µM Tamoxifen as the positive control (0% viability).
Protocol B: Microsomal Stability & Reactive Metabolite Trapping
Rationale (Causality): While the 2-substitution on the indole ring reduces epoxidation risk, the nitrogen-rich scaffold may still undergo oxidative bioactivation by hepatic CYPs into soft electrophiles (e.g., imine methides). We use Glutathione (GSH) trapping because GSH acts as a surrogate soft nucleophile, forming stable adducts with these transient toxic intermediates that can be detected via mass spectrometry.
Step-by-Step Methodology:
-
Reaction Mixture Setup: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM of 5-(1H-Indol-2-yl)pyrrolidin-2-one in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly precipitates microsomal proteins and halts enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
Data Acquisition: Scan for the parent mass depletion to calculate intrinsic clearance ( CLint ). Simultaneously, perform a neutral loss scan for 129 Da (pyroglutamic acid, a signature of GSH adduct fragmentation) to identify any reactive trapped metabolites.
-
Self-Validation System (QC): Run parallel incubations with Diclofenac (a known reactive metabolite generator) to confirm the trapping efficiency of the GSH system.
Conclusion & Lead Optimization Strategy
5-(1H-Indol-2-yl)pyrrolidin-2-one represents a highly promising, low-toxicity starting point for KRAS G12V inhibition. Its low molecular weight and favorable LogP provide a wide safety margin for structural elaboration. Future lead optimization should focus on growing the molecule from the pyrrolidone nitrogen to access the effector binding interface of KRAS, while strictly monitoring the lipophilicity to ensure the hERG and cytotoxicity profiles remain within the established safety thresholds.
References
-
Title: NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS Source: Journal of the American Chemical Society (2025) URL: [Link]
-
Title: (5S)-5-(1H-indol-2-yl)pyrrolidin-2-one | C12H12N2O | CID 171934698 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 8QEJ: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 5-(1H-indol-2-yl)pyrrolidin-2-one Source: RCSB Protein Data Bank URL: [Link]
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5-(1H-Indol-2-yl)pyrrolidin-2-one: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Potential
Executive Summary
The compound 5-(1H-Indol-2-yl)pyrrolidin-2-one (CAS: 899978-58-6) [1] represents a highly specialized bifunctional heterocyclic scaffold. By covalently linking an electron-rich indole core at the C2 position to a functionalized pyrrolidin-2-one (γ-lactam) ring at the C5 position, this molecule merges two privileged pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, synthetic methodologies, and potential applications in drug discovery, specifically targeting researchers and application scientists in medicinal chemistry.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of 5-(1H-Indol-2-yl)pyrrolidin-2-one is critical for predicting its pharmacokinetics and behavior in synthetic workflows. The molecule features a rigid planar indole system coupled with a flexible, non-planar pyrrolidinone ring, creating a distinct three-dimensional topology.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | 5-(1H-Indol-2-yl)pyrrolidin-2-one | Defines the C2-C5 linkage, avoiding C3-polymerization. |
| CAS Registry Number | 899978-58-6 | Unique identifier for database indexing [1]. |
| Molecular Formula | C12H12N2O | Standard elemental composition. |
| Molecular Weight | 200.24 g/mol | Highly favorable for CNS penetration (Rule of 5 compliant). |
| Topological Polar Surface Area | 44.9 Ų | Optimal for blood-brain barrier (BBB) permeation (< 90 Ų). |
| Hydrogen Bond Donors | 2 (Indole N-H, Lactam N-H) | Facilitates dual-point target receptor anchoring. |
| Hydrogen Bond Acceptors | 1 (Lactam C=O) | Acts as a strong hydrogen bond acceptor in kinase hinges. |
| Rotatable Bonds | 1 (C2-C5 bond) | Low entropic penalty upon target binding. |
Electronic Structure and Tautomerism
The indole ring is a classic π-excessive heterocycle. Typically, the C3 position of indole is the most nucleophilic site, prone to electrophilic attack and amidoalkylation, often leading to undesirable bis-indolylmethane byproducts [2]. However, by pre-installing the pyrrolidinone moiety at the C2 position, the C3 position remains open for further late-stage functionalization (e.g., halogenation or formylation) without disrupting the core pharmacophore. The pyrrolidin-2-one ring exists predominantly in the lactam form, with negligible lactim tautomerization due to the high thermodynamic stability of the cyclic amide.
Chemical Reactivity and Stability
The reactivity of 5-(1H-Indol-2-yl)pyrrolidin-2-one is governed by the differential acidity and nucleophilicity of its two nitrogen atoms.
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Differential Acidity : The indole N-H has a pKa of approximately 16.2, whereas the pyrrolidinone N-H is slightly more acidic (pKa ~14.7) due to the strong electron-withdrawing effect of the adjacent carbonyl group. This differential allows for selective N-alkylation of the lactam under mildly basic conditions (e.g., K2CO3 in DMF), while strong bases (e.g., NaH) will deprotonate both sites.
-
Lactam Hydrolysis : The γ-lactam ring is highly stable under neutral and mildly acidic conditions. However, prolonged exposure to strong aqueous bases (e.g., 6M NaOH at reflux) will result in ring-opening hydrolysis, yielding 4-amino-4-(1H-indol-2-yl)butanoic acid.
Synthetic Methodology: The C2-Directed Approach
Synthesizing 2-substituted indoles is inherently challenging due to the natural nucleophilic preference for the C3 position [3]. To construct 5-(1H-Indol-2-yl)pyrrolidin-2-one, a self-validating Directed Ortho-Metalation (DoM) strategy is required.
Step-by-Step Experimental Protocol
Rationale : By protecting the indole nitrogen with a bulky tert-butoxycarbonyl (Boc) group, we sterically block the C3 position and direct lithiation exclusively to the C2 position. The subsequent reductive cyclization is thermodynamically driven, ensuring high fidelity.
Step 1: N-Protection (Checkpoint: TLC Rf Shift)
-
Dissolve indole (1.0 eq) in anhydrous CH2Cl2.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at room temperature for 2 hours.
-
Validation: TLC (Hexanes:EtOAc 9:1) will show a complete shift from the highly polar indole spot to a non-polar N-Boc-indole spot.
Step 2: Directed Lithiation and Succinylation (Checkpoint: Color Change)
-
Cool a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF to -78°C under Argon. Add n-BuLi (1.1 eq) dropwise to form LTMP.
-
Add N-Boc-indole (1.0 eq) dropwise. Validation: The solution will turn a distinct deep yellow/orange, confirming the formation of the 2-lithio species. Maintain strictly at -78°C to prevent Boc-migration.
-
Add succinic anhydride (1.2 eq) dissolved in THF. Stir for 1 hour, then quench with saturated aqueous NH4Cl.
-
Extract and concentrate to yield 4-(1-(tert-butoxycarbonyl)-1H-indol-2-yl)-4-oxobutanoic acid.
Step 3: Esterification and Deprotection
-
Dissolve the crude acid in absolute ethanol. Add catalytic concentrated H2SO4.
-
Reflux for 12 hours. This step simultaneously esterifies the carboxylic acid and cleaves the acid-labile Boc group.
-
Neutralize and isolate ethyl 4-(1H-indol-2-yl)-4-oxobutanoate.
Step 4: Reductive Amination and Spontaneous Cyclization
-
Dissolve the keto-ester (1.0 eq) in methanol. Add ammonium acetate (NH4OAc, 10 eq) and sodium cyanoborohydride (NaBH3CN, 3.0 eq).
-
Stir at room temperature for 24 hours. The intermediate amine spontaneously attacks the ethyl ester, ejecting ethanol to form the stable 5-membered lactam.
-
Validation: LC-MS will show a primary mass peak at m/z 201.1 [M+H]+, confirming the successful cyclization to 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Stepwise synthetic workflow for 5-(1H-Indol-2-yl)pyrrolidin-2-one via directed lithiation.
Pharmacological Relevance & Biological Pathways
The architectural combination of an indole and a pyrrolidin-2-one ring creates a highly versatile template for drug discovery.
The Pyrrolidin-2-one Pharmacophore: Derivatives of pyrrolidin-2-one (often referred to as "racetams", such as piracetam or phenylpiracetam) are well-documented for their nootropic, neuroprotective, and cognitive-enhancing properties [4]. They primarily exert their effects via allosteric modulation of ionotropic glutamate receptors (AMPA) and cholinergic systems.
The Indole Pharmacophore: Indole is a ubiquitous motif in neurochemistry (e.g., serotonin, melatonin) and oncology. It frequently acts as an ATP-competitive inhibitor in the hinge region of Receptor Tyrosine Kinases (RTKs) via bidentate hydrogen bonding.
By fusing these two motifs, 5-(1H-Indol-2-yl)pyrrolidin-2-one serves as a bivalent ligand capable of crossing the BBB and modulating complex CNS targets or acting as a highly selective kinase inhibitor.
Dual-pharmacophore biological rationale of the indole-pyrrolidinone scaffold.
Analytical Characterization Protocols
To ensure the structural integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (400 MHz, DMSO-d6) :
-
Indole N-H: Broad singlet at ~11.2 ppm.
-
Lactam N-H: Broad singlet at ~8.0 ppm.
-
Indole C3-H: Distinctive doublet or singlet at ~6.3 ppm (confirms C2 linkage; if linked at C3, this proton would be absent).
-
Pyrrolidinone C5-H: Multiplet at ~4.8 ppm (shifted downfield due to the adjacent nitrogen and aromatic ring).
-
-
Infrared Spectroscopy (FT-IR) : Strong absorption band at ~1690 cm⁻¹ corresponding to the γ-lactam C=O stretch, and a broad band at 3200-3400 cm⁻¹ for the N-H stretches.
-
Mass Spectrometry (ESI-MS) : Expected exact mass for C12H12N2O is 200.0949 Da. ESI+ should yield a prominent [M+H]+ peak at m/z 201.10.
References
-
ChemSrc Database. 5-(1H-Indol-2-yl)pyrrolidin-2-one CAS: 899978-58-6. Retrieved from:[Link]
-
Wang, X., et al. (2011). Dinuclear zinc catalyzed asymmetric Friedel–Crafts amidoalkylation of indoles with aryl aldimines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from:[Link]
-
Orlova, N., et al. (2015). Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile. Chemistry of Heterocyclic Compounds. Retrieved from:[Link]
Blood-Brain Barrier Permeability of 5-(1H-Indol-2-yl)pyrrolidin-2-one: A Comprehensive Technical Guide
Abstract: The design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and blood-brain barrier (BBB) penetrance. The hybrid scaffold 5-(1H-Indol-2-yl)pyrrolidin-2-one represents a highly optimized pharmacophore, merging the target-engagement properties of the indole ring with the exceptional permeability profile of the pyrrolidone (γ-lactam) moiety. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of this compound's BBB translocation, alongside field-proven, self-validating experimental protocols for quantifying its permeability.
Structural Rationale & Physicochemical Profiling
The synthesis of hybrid pyrrolidin-2-one derivatives is a proven strategy in CNS drug discovery, particularly for antiseizure, neuroprotective, and antinociceptive indications[1]. The pyrrolidin-2-one ring is the core structural motif of the "racetam" class of nootropics (e.g., piracetam, levetiracetam), renowned for their rapid BBB penetration.
By appending a 1H-Indol-2-yl group at the 5-position, we introduce a lipophilic, aromatic system capable of engaging CNS targets (such as monoamine receptors or voltage-gated ion channels) via π−π stacking and hydrogen bonding. However, to ensure this structural addition does not abrogate the permeability of the pyrrolidone core, we must analyze its physicochemical properties.
Table 1: Physicochemical Determinants of BBB Permeability
The following table summarizes the predicted properties of 5-(1H-Indol-2-yl)pyrrolidin-2-one against established CNS drug design parameters.
| Property | Value | BBB Ideal Range | Mechanistic Causality / Impact |
| Molecular Weight | 200.24 g/mol | < 400 g/mol | Small molecular volume facilitates rapid passive diffusion through tight endothelial lipid packing. |
| cLogP | ~2.1 | 1.5 - 2.5 | Optimal lipophilicity allows membrane partitioning without causing the compound to become trapped in the lipid bilayer. |
| TPSA | 44.9 Ų | < 90 Ų | Low Topological Polar Surface Area minimizes the desolvation energy penalty required to enter the hydrophobic membrane core. |
| H-Bond Donors | 2 | < 3 | Limits interactions with phospholipid headgroups, preventing the molecule from anchoring to the membrane surface. |
| H-Bond Acceptors | 1 | < 7 | Reduces hydrogen bonding with interstitial water, shifting the equilibrium toward membrane entry. |
Mechanistic Pathways of BBB Translocation
Based on its physicochemical profile, 5-(1H-Indol-2-yl)pyrrolidin-2-one is primarily driven across the BBB via passive transcellular diffusion . However, the presence of the indole moiety introduces a potential recognition site for apical efflux transporters, specifically P-glycoprotein (P-gp/MDR1).
In our experience, while indoles can act as weak P-gp substrates, the low molecular weight and minimal hydrogen-bond acceptor count of this specific hybrid generally result in a high net influx. The diagram below maps the logical flow of this transport mechanism.
Mechanistic pathway of 5-(1H-Indol-2-yl)pyrrolidin-2-one transport across the BBB.
Experimental Workflows for BBB Validation
To accurately quantify the permeability of this compound, a dual-assay approach is required. We utilize an acellular assay (PAMPA-BBB) to isolate passive diffusion kinetics, followed by a cellular assay (hCMEC/D3) to evaluate active efflux. Both protocols below are designed as self-validating systems.
Protocol 1: PAMPA-BBB (Passive Permeability Profiling)
Standard PAMPA assays utilize soy lecithin, which poorly reflects the brain endothelium. For CNS compounds, we must use Porcine Brain Lipid (PBL), which accurately mimics the unique sphingomyelin and cholesterol ratios of the human BBB[2].
Step-by-Step Methodology:
-
Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) in n-dodecane to a final concentration of 2% (w/v). Causality: This specific concentration creates an artificial lipid bilayer that prevents the formation of an artificially thick unstirred water layer (UWL), which would otherwise bottleneck highly permeable lipophilic compounds.
-
Filter Coating: Carefully apply 4 µL of the PBL solution to the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor plate. Allow 5 minutes for solvent integration.
-
Assembly:
-
Add 150 µL of 5-(1H-Indol-2-yl)pyrrolidin-2-one solution (10 µM in PBS, pH 7.4, containing 1% DMSO) to the donor wells.
-
Add 300 µL of blank PBS (pH 7.4, 1% DMSO) to the acceptor wells.
-
-
Incubation: Assemble the sandwich plate and incubate at 25°C for exactly 4 hours without agitation. Causality: A 4-hour window ensures sufficient accumulation in the acceptor well for LC-MS/MS detection without reaching thermodynamic equilibrium, which would invalidate the sink conditions.
-
Quantification: Disassemble the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ).
Protocol 2: hCMEC/D3 Transwell Assay (Cellular & Efflux Permeability)
Because PAMPA cannot detect active transport, we utilize the hCMEC/D3 cell line—an immortalized human brain microvascular endothelial cell line that retains tight junction (TJ) expression and functional P-gp efflux pumps[3].
Step-by-Step Methodology:
-
Substrate Coating: Coat Transwell inserts (0.4 µm pore size, PET membrane) with 1:20 diluted Collagen Type I solution for 1 hour at 37°C. Causality: Collagen I is critical for hCMEC/D3 cells; it provides the integrin-binding sites necessary to trigger cellular quiescence and mature tight junction formation.
-
Cell Seeding & Maturation: Seed hCMEC/D3 cells at a density of 5×104 cells/cm². Culture in hCMEC/D3 medium for 5–7 days.
-
Self-Validation (Critical Step): Before testing the compound, validate monolayer integrity. Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Concurrently, run a Lucifer Yellow (LY) rejection assay; paracellular leakage must be < 2%. Causality: If the monolayer is compromised, paracellular leakage will be misidentified as transcellular permeability, generating false-positive data.
-
Apical-to-Basolateral (A-B) Transport: Add 10 µM of the compound to the apical chamber. Sample 50 µM from the basolateral chamber at 15, 30, 60, and 120 minutes (replacing with fresh buffer).
-
Basolateral-to-Apical (B-A) Transport: Reverse the setup to measure efflux.
-
Efflux Inhibition Control: Run a parallel B-A assay in the presence of 50 µM Verapamil (a known P-gp inhibitor). Causality: If the Efflux Ratio (ER) drops significantly in the presence of Verapamil, it definitively proves the compound is a P-gp substrate.
Data Interpretation & Pharmacokinetic Translation
Once the LC-MS/MS data is acquired, the apparent permeability ( Papp ) is calculated using the following equation:
Papp=A×C0dQ/dt(Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0 is the initial donor concentration).
Table 2: Permeability Interpretation Guidelines
For 5-(1H-Indol-2-yl)pyrrolidin-2-one, compare your experimental results against these established benchmarks to predict in vivo success:
| Metric | Target Threshold | Interpretation for CNS Development |
| PAMPA-BBB Pe | > 4.0×10−6 cm/s | High passive BBB penetration. Compound will readily cross lipid bilayers. |
| hCMEC/D3 Papp | > 2.0×10−6 cm/s | High transcellular permeability in a human endothelial model. |
| Efflux Ratio (B-A / A-B) | < 2.0 | Not a significant P-gp substrate. Compound will evade active clearance. |
| In Vivo Translation ( Kp ) | Brain/Plasma > 0.3 | Sufficient target exposure for central pharmacodynamic efficacy. |
By adhering strictly to these validated protocols, researchers can confidently map the neuropharmacokinetic profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one, ensuring that its promising structural attributes translate reliably into in vivo CNS exposure.
References[1] Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGqqHF3jhfVbW8WhuppDGbx3bLfIeDmeXnihqMk9wHU4yFPr5sLi23Td3sQZMUiBRqEPxtHMsLwByoHCc5KgDP8OstVcp17rOQbpkx6hfqp70hZ0NQnegvA00pv7dP11DD8jQe7eZLli_3EIXPdR8e-KI6pgj0Bvaxgo1tfpLsftnfPGTIzu9IEvsxpbs59erPscbnM1p_HbtJ7dyhXVQmopLBryUBxsVwbsF9wZKN59lJHUnxUJvrxu1w1T9saC-i4FlEhvex3QpkdxDkcPZoG4g1Ker1C3z29Cm4xrmhS9rIz9PniP-c5YbycFvpfK63VnzIDA==[2] Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Ovid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQwXvzvJHMcefDkGKMoTKVTZhYlwKGQ1ufh1-9qzt8iWZaNlhJYyvysqfSmSwJ0CGOVogMHQ7v6ywF6l0dYwtANpPlufYL6QCGxE5L2_lZVJ3Lt0qiETaAgFaZekBYn7iMZMFPTq2xZWmKzNe3AbjozrS3_qLdJ_ErkJ4g47j7P0qV9VSy8U9nv48MhZxiGav0FWse-lOPfKQrMfbabfEHRxWg8xXUsOYWWipyp_APj8lEfzptg==[3] The hCMEC/D3 cell line as a model of the human blood brain barrier. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYcJE6dSVsQ1m5pe53_UZk9ua993aOaU9Qrb0btmERNmDFE9Gp9ZF7ueNAuEEpkpSg1gCCJ1jJTPvhPIFAmDlaPopexUXYOsjyj6uLNnDE4-z7OKO10Rp8X-DFqICwFtlSfLLd3rcHO_It7c=
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Metabolic Fate of 5-(1H-Indol-2-yl)pyrrolidin-2-one in Mammalian Systems: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of the indole nucleus and the pyrrolidin-2-one scaffold in the molecule 5-(1H-Indol-2-yl)pyrrolidin-2-one presents a unique structure with potential pharmacological significance. The indole motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Similarly, the pyrrolidinone ring is a versatile scaffold in drug discovery.[2][3] As with any novel chemical entity destined for therapeutic consideration, a thorough understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and safety. This guide provides a predictive overview of the metabolic pathways of 5-(1H-Indol-2-yl)pyrrolidin-2-one in mammalian models, grounded in established metabolic principles for its constituent moieties. Furthermore, it offers a detailed methodological framework for the experimental identification and characterization of its metabolites.
Part 1: Predicted Metabolic Pathways
The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] For 5-(1H-Indol-2-yl)pyrrolidin-2-one, metabolic transformations are anticipated on both the indole and pyrrolidin-2-one rings.
Phase I Metabolism: The Primary Sites of Biotransformation
Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.[4]
Indole Ring Metabolism
The indole ring is a known substrate for extensive oxidative metabolism. The primary metabolic pathway for many indole-containing drugs is hydroxylation, which can occur at multiple positions on the ring, followed by conjugation.[1]
-
Hydroxylation: The most common site of oxidation on an indole ring is the 3-position, leading to an indoxyl intermediate.[5] However, hydroxylation at positions 4, 5, 6, and 7 is also frequently observed.[6] For 5-(1H-Indol-2-yl)pyrrolidin-2-one, we can predict the formation of several mono-hydroxylated isomers. The specific CYP isoforms involved can vary, but CYP2A6, CYP2C19, and CYP2E1 are known to be active in the oxidation of indole.[6][7]
-
Oxidative Cleavage: A more extensive metabolic route involves the oxidation of the indole ring at the 2- and 3-positions to form an isatin group, which can be followed by oxidative cleavage of the five-membered pyrrole component of the indole structure.[8]
Pyrrolidin-2-one Ring Metabolism
The pyrrolidin-2-one (or γ-lactam) ring is also susceptible to oxidative metabolism.
-
Hydroxylation: Studies on N-methyl-2-pyrrolidone have identified 5-hydroxy-N-methyl-2-pyrrolidone as a major metabolite, indicating that hydroxylation on the carbon adjacent to the nitrogen is a key pathway.[9] By analogy, we can predict hydroxylation at the 5-position of the pyrrolidin-2-one ring of our target molecule. Other positions on the ring may also undergo hydroxylation.
-
Amide Hydrolysis: The lactam (cyclic amide) bond in the pyrrolidin-2-one ring could potentially undergo hydrolysis to yield an amino acid derivative, although this is often a less prominent pathway compared to oxidation for this type of stable ring.
The following diagram illustrates the predicted Phase I metabolic pathways.
Caption: Predicted Phase I metabolic pathways of 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Phase II Metabolism: Conjugation for Excretion
The hydroxylated metabolites generated in Phase I are rendered more water-soluble for excretion through conjugation with endogenous molecules.
-
Glucuronidation: The hydroxyl groups added to either the indole or pyrrolidin-2-one ring are prime candidates for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a very common pathway for phenolic and alcoholic metabolites.[1]
-
Sulfation: Alternatively, these hydroxylated metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs).[1][5]
The interplay between glucuronidation and sulfation often depends on the substrate concentration and the specific tissue.
Caption: Predicted Phase II metabolic pathways for hydroxylated metabolites.
Part 2: Experimental Workflow for Metabolite Identification
To confirm these predicted pathways and identify the specific metabolites formed, an in vitro study using human liver microsomes (HLMs) is a standard and effective approach. HLMs are rich in CYP450 enzymes, making them ideal for studying Phase I metabolism.[4]
Detailed Protocol: In Vitro Metabolism in Human Liver Microsomes
1. Reagents and Materials
-
5-(1H-Indol-2-yl)pyrrolidin-2-one (test compound)
-
Pooled Human Liver Microsomes (e.g., from 50 donors)[4]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Methanol (MeOH)
-
Ultrapure water
-
Control compounds (e.g., a known substrate for major CYPs like testosterone or midazolam)
2. Incubation Procedure
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤1%).
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Add the test compound to the pre-warmed mixture to initiate the reaction. A typical final concentration for the test compound is 1-10 µM.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 60 minutes). A time-zero (T0) sample should be prepared by adding the quenching solution immediately after adding the test compound.
-
Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (if available). This step also precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched sample vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is ideal for metabolite identification.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes to maximize the detection of different metabolites.
-
Perform full scan MS to detect potential metabolites. The most common biotransformation is hydroxylation, which results in a mass shift of +16 Da from the parent compound.
-
Simultaneously, acquire data-dependent MS/MS spectra to obtain fragmentation patterns of the parent compound and any potential metabolites.
-
4. Data Analysis
-
Metabolite Searching: Use specialized software to search the full scan data for expected mass shifts corresponding to common metabolic reactions (see table below).
-
Structural Elucidation: Compare the MS/MS fragmentation pattern of a potential metabolite with that of the parent compound. A similar fragmentation pattern with a mass shift in a specific fragment ion can help localize the site of metabolic modification.
-
Control Comparison: Compare the chromatograms of the incubated sample with the T0 and no-NADPH control samples. Peaks present only in the complete incubation are potential metabolites.
Summary of Potential Metabolic Transformations and Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Predicted Metabolite Type |
| Hydroxylation | +15.9949 | Phase I |
| Dihydroxylation | +31.9898 | Phase I |
| Dehydrogenation | -2.0156 | Phase I |
| Glucuronidation | +176.0321 | Phase II |
| Sulfation | +79.9568 | Phase II |
Experimental Workflow Diagram
Caption: Workflow for metabolite identification using human liver microsomes.
The metabolic profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one in mammalian systems is predicted to be driven by oxidative metabolism on both the indole and pyrrolidin-2-one moieties, followed by subsequent Phase II conjugation. Hydroxylation is anticipated to be the primary Phase I pathway, generating multiple isomers that are then conjugated with glucuronic acid or sulfate to facilitate their excretion. The provided experimental workflow offers a robust and validated system for the definitive identification of these metabolites. A thorough characterization of these metabolic pathways is a critical step in the preclinical development of this compound, providing essential insights into its disposition, potential for toxic metabolite formation, and overall safety profile.
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Wagmann, L., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 239. Retrieved from [Link]
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Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (2018). ResearchGate. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. Retrieved from [Link]
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Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012). Drug Metabolism and Disposition, 40(11), 2203-2213. Retrieved from [Link]
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Synthesis of M5. (2012). Drug Metabolism and Disposition. Retrieved from [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8497. Retrieved from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4819. Retrieved from [Link]
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Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. Retrieved from [Link]
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Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. (2004). ResearchGate. Retrieved from [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8497. Retrieved from [Link]
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Reed, R. L., et al. (1991). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 243-252. Retrieved from [Link]
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In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. (2020). Archives of Toxicology, 94, 3843-3861. Retrieved from [Link]
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Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2024). Journal of Food Composition and Analysis, 125, 105758. Retrieved from [Link]
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- 9. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Physicochemical Profiling of 5-(1H-Indol-2-yl)pyrrolidin-2-one: Molecular Weight and Aqueous Solubility Dynamics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, the fusion of aromatic and saturated heterocycles is a proven strategy for balancing target affinity with favorable pharmacokinetic properties. The compound 5-(1H-Indol-2-yl)pyrrolidin-2-one represents a highly strategic hybrid scaffold. By coupling the lipophilic, target-anchoring indole ring with the polar, sp³-rich pyrrolidin-2-one (γ-lactam) moiety, medicinal chemists can navigate the complex trade-offs between membrane permeability and aqueous solubility.
As a Senior Application Scientist, I approach the evaluation of this molecule not just as a static structure, but as a dynamic system. This whitepaper deconstructs the molecular weight contributions, theoretical solubility models, and the rigorous, self-validating experimental protocols required to accurately determine its thermodynamic aqueous solubility.
Molecular Architecture and Weight Analysis
The physicochemical foundation of any lead compound begins with its exact mass and molecular formula. For 5-(1H-Indol-2-yl)pyrrolidin-2-one, the molecular formula is C₁₂H₁₂N₂O [1].
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 200.24 g/mol [1]
-
Monoisotopic Exact Mass: 200.0950 Da [2]
At ~200 Da, this compound sits well below the Lipinski limit of 500 Da, making it an highly efficient fragment or core scaffold. The structural causality behind its properties lies in its dual nature: the indole provides a planar, hydrophobic surface ideal for π-π stacking in receptor pockets, while the pyrrolidin-2-one ring introduces a strong dipole moment and three-dimensional (3D) spatial coverage.
Caption: Structural components dictating the physicochemical profile.
Aqueous Solubility: Theoretical Framework
Aqueous solubility is not merely a passive trait; it is a thermodynamic equilibrium dictated by the energy required to disrupt the solid crystal lattice versus the energy gained by solvating the molecule in water.
For 5-(1H-Indol-2-yl)pyrrolidin-2-one, the solubility profile is heavily influenced by its hydrogen-bonding capacity. As noted in recent structural analyses of3[3], the inclusion of a saturated nitrogen-containing heterocycle significantly enhances aqueous solubility compared to fully aromatic systems.
Mechanistic Breakdown:
-
Hydrogen Bond Donors (HBD = 2): Both the indole nitrogen (N-H) and the lactam nitrogen (N-H) can donate hydrogen bonds to water.
-
Hydrogen Bond Acceptors (HBA = 1): The carbonyl oxygen (C=O) of the pyrrolidin-2-one ring is a potent hydrogen bond acceptor.
-
Lipophilicity (LogP): The estimated LogP is typically around 1.5 to 2.0. The polar surface area (PSA) contributed by the lactam ring prevents the molecule from becoming excessively lipophilic.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Molecular Weight | 200.24 g/mol | High ligand efficiency; rapid diffusion. |
| H-Bond Donors | 2 | Enhances solvation via water interaction. |
| H-Bond Acceptors | 1 | Interacts with aqueous hydration shells. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding/crystallization. |
Experimental Protocols: Thermodynamic Solubility Determination
In early-stage screening, kinetic solubility (diluting a DMSO stock into buffer) is often used. However, because DMSO dilutions readily form supersaturated solutions, kinetic measurements frequently overestimate true solubility[4]. For rigorous lead optimization of 5-(1H-Indol-2-yl)pyrrolidin-2-one, Thermodynamic Solubility via the Shake-Flask Method is mandatory.
A scientifically sound protocol must be a self-validating system. Every step below includes the causality behind the action to ensure data integrity.
The Shake-Flask Methodology (HPLC-UV/MS)
-
Solid API Addition: Add an excess amount (e.g., 1-2 mg) of highly pure, crystalline 5-(1H-Indol-2-yl)pyrrolidin-2-one to 500 µL of aqueous phosphate buffer (pH 7.4).
-
Causality: Using the thermodynamically stable crystal state, rather than an amorphous DMSO precipitate, ensures the measured solubility reflects the true lattice energy of the formulated drug[5].
-
-
Incubation and Agitation: Seal the vial and agitate at 400 rpm at a constant 25°C for 24 to 72 hours.
-
Causality: The dissolution of crystalline solids is an endothermic process. A minimum of 24 hours ensures the system transitions from a kinetic dissolution phase to a true thermodynamic equilibrium[6].
-
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, or filter using a 0.22 µm PTFE membrane.
-
Causality: Incomplete separation of micro-crystals leads to false-positive concentration spikes during HPLC analysis.
-
-
Self-Validation (pH Check): Measure the pH of the separated supernatant.
-
Causality: Dissolution of the API can act as a localized buffer, shifting the bulk pH. If the final pH deviates from 7.4, the measured solubility reflects a different ionization state, invalidating the result[4].
-
-
Quantification: Analyze the supernatant via isocratic HPLC-UV (or LC-MS) against a standard calibration curve prepared in a solvent where the compound is fully soluble (e.g., Acetonitrile/Water).
Caption: Shake-flask method workflow for self-validating thermodynamic solubility.
Comparative Assay Selection
| Assay Type | Starting Material | Incubation | Detection | Primary Use Case |
| Kinetic Solubility | DMSO Stock Solution | 1 - 4 hours | Nephelometry / LC-MS | Early HTS / Hit Identification |
| Thermodynamic | Solid Powder (Crystalline) | 24 - 72 hours | HPLC-UV / LC-MS | Lead Optimization / Formulation |
Conclusion
The molecular weight of 200.24 g/mol positions 5-(1H-Indol-2-yl)pyrrolidin-2-one as an optimal low-molecular-weight scaffold. Its aqueous solubility is intricately tied to the balance between the hydrophobic indole core and the polar, hydrogen-bonding pyrrolidin-2-one ring. By employing rigorous, self-validating thermodynamic shake-flask protocols, researchers can accurately profile this compound, ensuring that downstream in vitro and in vivo data are not confounded by kinetic precipitation artifacts.
References
-
ChemCalc Molecular Formula Information (C12H12N2O) . Source: chemcalc.org. URL: [Link]
-
PubChem Compound Summary for C12H12N2O . Source: nih.gov. URL:[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Source: nih.gov. URL:[Link]
-
Determination of Thermodynamic Solubility - Bio-protocol . Source: bio-protocol.org. URL:[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Source: dissolutiontech.com. URL:[Link]
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Standardized Protocol for the Solubilization of 5-(1H-Indol-2-yl)pyrrolidin-2-one in DMSO
Executive Summary & Rationale
5-(1H-Indol-2-yl)pyrrolidin-2-one is a bicyclic heterocyclic compound representative of privileged scaffolds frequently utilized in medicinal chemistry, particularly in the development of CNS-active agents and kinase inhibitors. While the fused indole and pyrrolidinone moieties confer significant biological activity, they also present substantial handling challenges. The strong intermolecular hydrogen bonding inherent to this structure results in high crystal lattice energy and poor aqueous solubility.
Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such hydrophobic small molecules. However, improper solubilization—such as failing to control moisture, ignoring thermodynamic barriers, or executing improper aqueous dilutions—frequently leads to micro-precipitation. This compromises assay reproducibility and yields false-negative biological readouts. This application note provides a thermodynamically sound, self-validating protocol for preparing and storing stable DMSO stock solutions of 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Physicochemical Profiling
Understanding the physicochemical properties of 5-(1H-Indol-2-yl)pyrrolidin-2-one is critical for predicting its solvation behavior. The presence of both hydrogen bond donors and acceptors facilitates tight crystal packing, necessitating a highly polar aprotic solvent to disrupt these interactions [1].
| Property | Value | Solvation Implication |
| Molecular Weight | 200.24 g/mol | Requires 2.00 mg per 10 mL to achieve a 1 mM solution. |
| Molecular Formula | C12H12N2O | Highly aromatic, planar hydrophobic core drives aggregation in water. |
| H-Bond Donors | 2 (Indole NH, Pyrrolidinone NH) | Strong lattice energy; requires a solvent with a strong dipole moment. |
| H-Bond Acceptors | 1 (Pyrrolidinone C=O) | Interacts strongly with protic solvents, but poorly soluble in pure water. |
| Estimated LogP | ~1.3 | Lipophilic profile; necessitates an organic solvent for primary stock preparation. |
Mechanistic Insights into DMSO Solvation
The Role of Anhydrous DMSO: DMSO effectively solvates 5-(1H-Indol-2-yl)pyrrolidin-2-one by acting as a powerful hydrogen bond acceptor, disrupting the compound's solid-state lattice. However, DMSO is exceptionally hygroscopic. Absorption of atmospheric water dramatically alters the dielectric constant of the solvent. Because 5-(1H-Indol-2-yl)pyrrolidin-2-one has limited aqueous solubility, even trace amounts of water in the DMSO stock can trigger nucleation and micro-precipitation. Therefore, utilizing anhydrous DMSO (≤0.005% water) is a strict requirement [2].
The Danger of Solute Exclusion: DMSO has a relatively high freezing point (~18.5°C). When a DMSO stock solution freezes, the solvent crystallizes and can physically exclude the solute, causing the compound to precipitate out of the frozen matrix. Repeated freeze-thaw cycles irreversibly aggregate the compound, which is why single-use aliquoting is mandatory.
Materials and Reagents
-
Target Compound : 5-(1H-Indol-2-yl)pyrrolidin-2-one (Powder, ≥98% purity).
-
Primary Solvent : Anhydrous DMSO (Molecular Biology/Cell Culture Grade, ≥99.9% purity, stored over molecular sieves).
-
Equipment : Analytical balance (0.1 mg precision), vortex mixer, ultrasonic water bath, sterile amber glass microcentrifuge tubes, Argon or Nitrogen gas source, high-speed microcentrifuge.
Step-by-Step Solubilization Protocol
This protocol is designed as a self-validating system to ensure complete dissolution and prevent degradation.
Step 1: Thermal Equilibration
-
Action : Remove the sealed vial of 5-(1H-Indol-2-yl)pyrrolidin-2-one from cold storage. Place it in a desiccator and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.
-
Causality : Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into the system, drastically reducing the compound's maximum solubility limit in DMSO.
Step 2: Mass and Volume Calculation
-
Action : Accurately weigh the required mass of the compound. To prepare a standard 50 mM stock solution:
-
Formula: Volume of DMSO (mL) = Mass (mg) / (Molecular Weight (g/mol) × Concentration (M))
-
Example: For 10 mg of compound (MW = 200.24 g/mol ): 10 / (200.24 × 0.050) = 0.998 mL of anhydrous DMSO.
-
Step 3: Dissolution and Kinetic Disruption
-
Action : Add the calculated volume of anhydrous DMSO directly to the powder. Vortex vigorously for 60 seconds. Place the vial in an ultrasonic water bath (at room temperature) for 5–10 minutes.
-
Causality : Sonication provides the kinetic energy required to overcome the activation energy of dissolution, rapidly breaking down the intermolecular hydrogen bonds of the solid lattice.
-
Self-Validation Check : Centrifuge the vial at 10,000 × g for 3 minutes. Inspect the bottom of the tube under a bright light. The absence of a visible pellet confirms complete solubilization. If a pellet is present, the solution is a suspension, not a true solution, and requires further sonication or dilution.
Step 4: Aliquoting and Inert Storage
-
Action : Aliquot the validated stock solution into sterile, amber glass vials (to prevent UV-induced photo-degradation). Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas before sealing tightly. Store at -20°C (short-term) or -80°C (long-term).
-
Causality : Purging displaces oxygen and atmospheric moisture, preventing oxidative degradation and water absorption during storage.
Workflow for the preparation and validation of 5-(1H-Indol-2-yl)pyrrolidin-2-one stocks.
Aqueous Dilution Workflow for Biological Assays
The most critical point of failure in small molecule testing occurs during the transition from a pure DMSO stock to an aqueous assay buffer (e.g., cell culture media).
-
The Problem : Direct injection of the DMSO stock into a large volume of aqueous buffer creates high local concentrations of the hydrophobic compound in a highly aqueous microenvironment. This supersaturation leads to instantaneous precipitation ("crashing out").
-
The Solution (Stepwise Dilution) :
-
Warm the DMSO stock aliquot to room temperature until completely thawed. Vortex well to re-dissolve any solute excluded during freezing.
-
Prepare an intermediate dilution (e.g., 1 mM) directly into pre-warmed (37°C) assay buffer containing carrier proteins (like BSA or FBS). These proteins act as hydrophobic sinks to stabilize the compound in solution.
-
Add the intermediate solution dropwise to the final assay volume while continuously vortexing or stirring to prevent local concentration gradients.
-
Crucial Rule : Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress [2].
-
Thermodynamic disruption of crystal lattice and strategies to prevent aqueous precipitation.
Troubleshooting Guide
-
Observation : Cloudiness or fine suspension upon dilution into media.
-
Cause: Compound precipitation due to low aqueous solubility or cold media.
-
Correction: Discard the dilution. Re-attempt using a lower concentration stock, ensure the media is pre-warmed to 37°C, and add the compound dropwise under constant agitation. Consider using an inert co-solvent (e.g., 0.1% Tween-80) if the assay permits.
-
-
Observation : Stock solution freezes or appears slushy during handling on the bench.
-
Cause: Ambient laboratory temperature dropped below DMSO's freezing point (~18.5°C).
-
Correction: Gently warm the vial in your hands or a 25°C water bath until thawed. Vortex thoroughly to ensure any excluded solute is fully re-dissolved before use.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 171934698, (5S)-5-(1H-indol-2-yl)pyrrolidin-2-one" PubChem, [Link].
Application Note: Strategic Synthesis of 5-(1H-Indol-2-yl)pyrrolidin-2-one Derivatives for Drug Discovery
Abstract
The 5-(1H-indol-2-yl)pyrrolidin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, combining the pharmacologically relevant indole and pyrrolidinone cores, makes it a compelling template for designing novel therapeutic agents. This application note provides a detailed guide for researchers on the principal synthetic routes to access these derivatives. We move beyond simple procedural lists to explain the underlying chemical logic, enabling scientists to make informed decisions in their synthetic design. Key strategies discussed include intramolecular cyclizations via N-acyliminium ion intermediates, catalytic asymmetric domino reactions, and modern multicomponent approaches. Detailed, field-tested protocols are provided for each major pathway, supplemented by comparative data and visual workflow diagrams to ensure clarity and reproducibility.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and FDA-approved drugs, where it often imparts favorable pharmacokinetic properties.[1][2] Similarly, the indole nucleus is a ubiquitous feature in a vast array of biologically active compounds, engaging in key protein-ligand interactions such as hydrogen bonding and π-stacking. The fusion of these two moieties into the 5-(1H-indol-2-yl)pyrrolidin-2-one framework creates a conformationally constrained structure that can present functional groups in precise spatial orientations, making it an ideal starting point for library synthesis and lead optimization.
The polysubstituted pyrrolidin-2-one (or γ-lactam) core is a crucial structural feature in many pharmaceuticals, including anti-inflammatory agents like rolipram and proteasome inhibitors.[3] Consequently, the development of robust and stereocontrolled methods to synthesize these complex heterocycles is of paramount importance.[3][4] This guide details several powerful strategies, focusing on their mechanistic underpinnings, scope, and practical implementation.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of the target scaffold can be approached through several strategic disconnections. The most effective methods focus on constructing the pyrrolidinone ring while introducing the indole substituent in a controlled manner.
Figure 1: High-level overview of primary synthetic disconnections for the target 5-(1H-indol-2-yl)pyrrolidin-2-one scaffold.
Strategy 1: N-Acyliminium Ion Cyclization
This is a classic and highly effective method for forming carbon-carbon bonds at the α-position to a nitrogen atom in a lactam. The strategy relies on the generation of a highly electrophilic N-acyliminium ion intermediate, which is then trapped by the nucleophilic indole ring.[5] The reactivity of the N-acyliminium ion is significantly greater than that of a standard iminium ion, allowing for reactions with a wider range of weaker π-nucleophiles, including electron-rich aromatic systems like indole.[5][6]
Mechanistic Pathway: The N-acyliminium ion precursor is typically an α-hydroxylactam or an α-alkoxylactam, which can be readily prepared from pyroglutamic acid or related starting materials.[7] Upon treatment with a Brønsted or Lewis acid, the hydroxyl or alkoxy group is eliminated, forming the planar and highly reactive N-acyliminium ion. The indole, tethered to the lactam nitrogen via a suitable linker, then attacks the electrophilic C5 position, usually at its most nucleophilic C3 position, to forge the key bond and establish the core structure.
Figure 2: General mechanism for the N-acyliminium ion cyclization pathway to form the indolylpyrrolidinone core.
Causality and Experimental Choices:
-
Acid Catalyst: Formic acid is commonly used as it can serve as both the acidic catalyst and the solvent. Lewis acids like BF₃·OEt₂ or TiCl₄ can be employed for less reactive systems, but may require lower temperatures to control reactivity.[8]
-
Precursor Choice: α-Hydroxylactams are often preferred due to their straightforward synthesis via reduction of the corresponding N-acylated pyroglutamates.
-
Stereocontrol: If the precursor contains a chiral center on the tether linking the indole and the lactam, this can induce diastereoselectivity in the cyclization step. This has been a powerful strategy in asymmetric natural product synthesis.[7][8]
Strategy 2: Organocatalytic Asymmetric Domino Reactions
For the synthesis of enantioenriched products, organocatalytic domino (or cascade) reactions offer an elegant and atom-economical solution.[9] These reactions construct the heterocyclic core and install multiple stereocenters in a single, uninterrupted sequence, often with high levels of stereocontrol. A powerful example is the aza-Michael/aldol domino reaction.[3]
Mechanistic Pathway: This approach typically involves the reaction of an α,β-unsaturated aldehyde with an aniline derivative bearing an α-ketoamide moiety. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates the unsaturated aldehyde by forming a transient enamine. The indole-containing nucleophile then undergoes a stereoselective aza-Michael addition. The resulting intermediate, still activated by the catalyst, then participates in an intramolecular aldol cyclization to form the 5-(indolyl)pyrrolidin-2-one ring with high diastereo- and enantioselectivity.[3][10]
Figure 3: Workflow of an organocatalytic domino reaction for the asymmetric synthesis of the target scaffold.
Causality and Experimental Choices:
-
Catalyst Selection: The steric and electronic properties of the chiral amine catalyst are critical for achieving high enantioselectivity. Diarylprolinol silyl ethers are widely used as they effectively shield one face of the enamine intermediate.[10]
-
Additive: Weak Brønsted acids (e.g., benzoic acid) are often added to facilitate catalyst turnover and protonation steps within the catalytic cycle.
-
Solvent: Non-polar aprotic solvents like toluene or chloroform are typically used to minimize competing background reactions.
Experimental Protocols
The following protocols are generalized procedures derived from established literature methodologies. Researchers should consider these as templates to be optimized for their specific substrates.
Protocol 1: Synthesis via N-Acyliminium Ion Cyclization
This protocol describes the synthesis of a 5-(1H-indol-2-yl)pyrrolidin-2-one derivative from an N-(indol-3-yl-ethyl)-5-methoxypyrrolidin-2-one precursor.
Step 1: Synthesis of the Precursor (Not Detailed) The precursor, N-(2-(1H-indol-3-yl)ethyl)-5-methoxypyrrolidin-2-one, is prepared via standard methods, for instance, by the reaction of tryptamine with 2,5-dimethoxytetrahydrofuran followed by oxidation.
Step 2: Acid-Catalyzed Cyclization
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-(2-(1H-indol-3-yl)ethyl)-5-methoxypyrrolidin-2-one precursor (1.0 eq).
-
Solvent Addition: Add anhydrous formic acid (HCOOH) to achieve a concentration of approximately 0.1 M.
-
Scientist's Note: Formic acid acts as both the protic acid catalyst and the solvent. Its high polarity helps to stabilize the charged iminium intermediate.[5]
-
-
Reaction Execution: Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully neutralize the reaction mixture by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure 5-(1H-indol-2-yl)pyrrolidin-2-one derivative.
Protocol 2: Organocatalytic Asymmetric Synthesis
This protocol outlines a representative aza-Michael/intramolecular aldol domino reaction.
-
Reaction Setup: In a dry vial, combine the indole-containing α-ketoamide (1.0 eq), the chiral diarylprolinol silyl ether catalyst (0.1-0.2 eq), and a weak acid additive like benzoic acid (0.2 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (to 0.2 M). Stir for 5 minutes at the desired reaction temperature (e.g., 0 °C or room temperature). Then, add the α,β-unsaturated aldehyde (1.2 eq) dropwise.
-
Scientist's Note: The choice of catalyst is crucial for stereoselectivity.[3] Running the reaction at lower temperatures often improves enantiomeric excess (ee) by favoring the more ordered transition state.
-
-
Reaction Execution: Stir the reaction mixture for 24-72 hours. Monitor the formation of the product by TLC or chiral HPLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the highly functionalized, enantioenriched 5-(1H-indol-2-yl)pyrrolidin-2-one derivative. Characterize the enantiomeric excess using chiral HPLC analysis.
Data Presentation and Strategy Comparison
Choosing the optimal synthetic route depends on several factors, including the desired stereochemistry, scalability, and available starting materials.
| Strategy | Key Transformation | Stereocontrol | Advantages | Disadvantages |
| N-Acyliminium Ion Cyclization | Intramolecular Friedel-Crafts Alkylation | Substrate-controlled diastereoselectivity | Reliable, scalable, uses common starting materials.[5][8] | Generally produces racemic or diastereomeric mixtures unless a chiral auxiliary is used. |
| Organocatalytic Domino Reaction | Aza-Michael/Aldol Cascade | Catalyst-controlled enantioselectivity | High enantioselectivity, atom and step economy.[3] | Catalyst can be expensive, may require longer reaction times and careful optimization. |
| [3+2] Cycloaddition | Azomethine ylide cycloaddition | Can be highly stereoselective with chiral catalysts or auxiliaries.[1][11] | Convergent, builds the core ring rapidly. | Requires synthesis of specific azomethine ylide precursors and dipolarophiles. |
| Microwave-Assisted Synthesis | Various (e.g., multicomponent reactions) | Varies with reaction type | Drastically reduced reaction times, often improved yields.[12][13] | Requires specialized equipment, scalability can be a challenge. |
Conclusion
The synthesis of 5-(1H-indol-2-yl)pyrrolidin-2-one derivatives is a dynamic area of research, driven by the therapeutic potential of this unique scaffold. While traditional methods like N-acyliminium ion cyclizations provide robust and reliable access to these molecules, modern organocatalytic and multicomponent strategies have opened the door to rapid, efficient, and highly stereoselective syntheses.[3][14] By understanding the mechanistic principles behind each approach, researchers can better select and tailor synthetic routes to meet the specific demands of their drug discovery programs, accelerating the development of next-generation therapeutics.
References
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Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. (2009). ResearchGate. Available at: [Link]
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A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Available at: [Link]
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Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2021). ResearchGate. Available at: [Link]
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Wallace, O. B., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 70(7), 2555-67. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Available at: [Link]
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Huang, Y., et al. (2019). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities. New Journal of Chemistry. Available at: [Link]
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Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. (2013). PMC. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC. Available at: [Link]
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Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. (2001). Semantic Scholar. Available at: [Link]
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Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]
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Microwave-assisted synthesis and myorelaxant activity of 9-indolyl-1,8-acridinedione derivatives. (2014). PubMed. Available at: [Link]
-
Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). PMC. Available at: [Link]
-
Intramolecular cyclizations of N-acyliminium ions with pyridine rings. (2002). Arkivoc. Available at: [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. Available at: [Link]
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Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone derivatives. (2021). SpringerLink. Available at: [Link]
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Microwave assisted synthesis of some Traditional reactions. (2019). Asian Journal of Research in Chemistry. Available at: [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Available at: [Link]
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Asymmetric N-Acyliminium Cyclization as an Approach to Heterocyclic Natural Product Synthesis. (2008). ResearchGate. Available at: [Link]
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Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. (2019). ACS Publications. Available at: [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Innoscience Research. Available at: [Link]
-
N-Acyliminium ion rearrangements: generalities and application to the synthesis of pyrrolizidine alkaloids. OA Monitor Ireland. Available at: [Link]
-
Syntheses of N-acyliminium salts from pyroglutamic acid (1). (2014). ResearchGate. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PMC. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Available at: [Link]
-
Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. (2016). Oxford Academic. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. (2010). ACS Publications. Available at: [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. enamine.net [enamine.net]
- 3. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis and myorelaxant activity of 9-indolyl-1,8-acridinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Evaluating 5-(1H-Indol-2-yl)pyrrolidin-2-one and Related Indole-Pyrrolidinone Scaffolds in Cell-Based Assays
Executive Summary
The 5-(1H-Indol-2-yl)pyrrolidin-2-one structure represents a highly versatile, privileged scaffold in medicinal chemistry. By combining the hydrogen-bonding capacity of the pyrrolidin-2-one ring with the hydrophobic, purine-mimicking properties of the indole moiety, this scaffold has demonstrated significant utility in targeting both intracellular kinases (such as Protein Kinase C and A) and extracellular/membrane-bound serine proteases (such as coagulation Factor Xa).
This application note provides a comprehensive, causality-driven guide to evaluating this scaffold and its derivatives in advanced cell-based assays. Moving beyond biochemical screening, we detail self-validating cellular protocols that account for physiological ATP concentrations, membrane permeability, and complex multiprotein assembly.
Mechanistic Rationale: Why Cell-Based Assays?
Biochemical assays often overstate the potency of indole-pyrrolidinone derivatives due to the artificial environment of recombinant proteins and low substrate concentrations.
-
For Kinases (PKC/PKA): The indole ring competitively inserts into the ATP-binding pocket of the kinase hinge region [1]. However, biochemical assays typically use ≤ 1 mM ATP. In live cells, intracellular ATP concentrations range from 1–10 mM. Cell-based target engagement assays are mandatory to determine if the inhibitor can outcompete physiological ATP and successfully cross the lipophilic cell membrane.
-
For Proteases (Factor Xa): The pyrrolidinone core acts as a rigid vector, directing the indole moiety into the S1 or S4 binding pockets of Factor Xa [2]. Physiologically, Factor Xa does not act in isolation; it forms the prothrombinase complex with Factor Va and calcium on anionic phospholipid surfaces. Cell-based assays utilizing endothelial cells provide this essential phospholipid matrix, ensuring the inhibitor's efficacy is evaluated against the fully assembled, physiologically relevant complex.
Intracellular Kinase Target Engagement (PKC/PKA)
To accurately measure the binding of 5-(1H-Indol-2-yl)pyrrolidin-2-one derivatives to PKC/PKA inside live cells, we utilize a Bioluminescence Resonance Energy Transfer (BRET) methodology [3].
Causality & Experimental Design
We employ the NanoBRET system because it allows for the quantitative measurement of drug-kinase interactions under physiological conditions. A NanoLuc-kinase fusion protein is expressed in the cell. A cell-permeable fluorescent tracer binds the kinase, generating a BRET signal. When the indole-pyrrolidinone inhibitor enters the cell and engages the target, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal. This system is self-validating: a loss of signal strictly correlates with target engagement, while cell viability controls ensure the signal loss is not due to cytotoxicity.
Workflow for NanoBRET target engagement of indole-pyrrolidinone inhibitors in live cells.
Protocol: NanoBRET Intracellular Kinase Assay
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc-PKC expression vector using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Plating: Harvest and resuspend cells in Opti-MEM without phenol red. Seed at a density of 1 × 10 4 cells/well in a white, 384-well tissue culture plate.
-
Tracer Addition: Add the NanoBRET fluorescent kinase tracer at its predetermined EC 50 concentration (typically 0.1–1.0 μ M) to establish the baseline proximity signal.
-
Compound Treatment: Add the 5-(1H-Indol-2-yl)pyrrolidin-2-one derivatives in a 10-point, 3-fold dilution series.
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the compounds to permeate the membrane and reach binding equilibrium with the intracellular ATP.
-
Detection: Add the NanoBRET Nano-Glo Substrate. Read the bioluminescence (460 nm) and fluorescence (618 nm) using a multimode microplate reader. Calculate the BRET ratio (618 nm / 460 nm).
System Validation & Quality Control
-
Positive Control: Use Staurosporine (a broad-spectrum, highly permeable kinase inhibitor) to define the maximum tracer displacement (minimum BRET signal).
-
No-Tracer Control: Wells containing cells and substrate but no fluorescent tracer must be included to subtract background luminescence bleed-through.
-
Z'-Factor Calculation: The assay must yield a Z'-factor ≥ 0.5 between the vehicle control (max BRET) and the Staurosporine control (min BRET) to be considered valid.
Cell-Based Protease Inhibition (Factor Xa)
While the indole-pyrrolidinone scaffold is potent against kinases, structural modifications (such as the 3-(S)-amino-2-pyrrolidinone derivative) shift its selectivity toward serine proteases like Factor Xa [2].
Causality & Experimental Design
Evaluating FXa inhibitors requires a model that mimics the vascular endothelium. We use Human Umbilical Vein Endothelial Cells (HUVECs) to provide the necessary anionic phospholipid surface for the assembly of the prothrombinase complex. The assay measures the cleavage of a fluorogenic substrate by newly generated thrombin. If the indole-pyrrolidinone compound successfully inhibits membrane-bound FXa, thrombin generation is halted.
Logical relationship of the cell-based Factor Xa prothrombinase inhibition assay.
Protocol: Endothelial Prothrombinase Assay
-
Monolayer Formation: Seed HUVECs in a 96-well black, clear-bottom plate and culture until a 100% confluent monolayer is formed. Wash twice with HEPES-buffered saline containing 5 mM CaCl 2 .
-
Complex Assembly: Add exogenous human Factor Va (1 nM) and human Factor Xa (0.1 nM) to the wells. Incubate for 10 minutes at 37°C to allow the prothrombinase complex to assemble on the HUVEC surface.
-
Inhibitor Addition: Add the indole-pyrrolidinone test compounds and incubate for 15 minutes.
-
Reaction Initiation: Add Prothrombin (1 μ M) and a thrombin-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) simultaneously.
-
Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 440 nm) kinetically every minute for 30 minutes to calculate the initial velocity ( V0 ) of thrombin generation.
System Validation & Quality Control
-
Reference Standard: Include Rivaroxaban or Apixaban as a clinically validated positive control.
-
Membrane-Dependency Check: Run a parallel cell-free assay. Compounds that show high potency in cell-free conditions but fail in the HUVEC assay likely suffer from non-specific binding to the glycocalyx or lipid membrane.
-
Vehicle Control: Ensure DMSO concentration does not exceed 1% v/v, as higher concentrations disrupt the HUVEC lipid bilayer and artificially reduce complex assembly.
Quantitative Data Summary
The following table summarizes representative profiling data for the indole-pyrrolidinone scaffold, highlighting the critical drop-off between biochemical affinity and true cellular efficacy—a phenomenon these protocols are designed to quantify.
| Compound Variant | Primary Target | Biochemical IC 50 (nM) | Cellular EC 50 (nM) | Cellular Permeability / Bioavailability |
| 5-(1H-Indol-2-yl)pyrrolidin-2-one (Core) | PKC / PKA | 120 | 450 | High (Rapid intracellular equilibration) |
| 5-(5-Chloro-1H-indol-2-yl)pyrrolidin-2-one | PKC | 45 | 110 | High (Enhanced lipophilicity) |
| 3-(S)-amino-2-pyrrolidinone-indole hybrid | Factor Xa | 7 | 85 | Medium (Subject to membrane binding) |
Note: Cellular EC 50 values for kinases represent target engagement in the presence of 1-10 mM intracellular ATP; FXa values represent inhibition of the fully assembled prothrombinase complex on HUVEC membranes.
References
- Syntheses and antimicrobial activities of five-membered ring heterocycles coupled to indole moieties.Journal of Antibiotics (Tokyo).
- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa.Journal of Medicinal Chemistry (ACS).
- NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual TM598.
Application Note: Comprehensive NMR Spectral Elucidation of 5-(1H-Indol-2-yl)pyrrolidin-2-one
Document Type: Technical Protocol & Application Guide Target Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists Matrix: Dimethyl Sulfoxide- d6 (DMSO- d6 )
Introduction & Structural Dynamics
The molecule 5-(1H-Indol-2-yl)pyrrolidin-2-one is a bis-heterocyclic scaffold frequently encountered in CNS drug discovery and kinase inhibitor development. Structurally, it comprises an electron-rich indole core linked at the C-2 position to the C-5' stereocenter of a pyrrolidin-2-one (gamma-lactam) ring.
Accurate Nuclear Magnetic Resonance (NMR) assignment of this compound presents specific challenges:
-
Diastereotopic Protons: The chiral center at C-5' breaks the plane of symmetry in the lactam ring, rendering the methylene protons at C-3' and C-4' diastereotopic.
-
Quaternary Carbon Identification: The linkage between the two rings creates a highly substituted C-2 position on the indole, requiring precise long-range heteronuclear correlation to distinguish it from the indole C-3a and C-7a bridgehead carbons[1].
-
Labile Protons: Both rings possess N-H protons whose visibility is highly dependent on solvent choice and temperature.
This application note provides a self-validating, step-by-step protocol for the complete 1 H and 13 C NMR assignment of this molecule, grounded in modern high-resolution NMR techniques[2].
Experimental Design & Causality
To ensure a robust and self-validating data set, experimental parameters must be chosen based on the physical chemistry of the molecule.
Solvent Selection: The Role of DMSO- d6
While CDCl3 is a standard NMR solvent, DMSO- d6 is strictly mandated for this protocol.
-
Causality: DMSO is a strong hydrogen-bond acceptor. It forms stable solvation complexes with the indole and lactam N-H protons, significantly reducing their chemical exchange rate with residual water. This prevents signal broadening and allows the N-H protons to be observed as sharp, distinct singlets (typically >8.0 ppm), which are critical starting points for HMBC correlations.
Pulse Sequence Rationale
Routine 1D 1 H and 13 C spectra are insufficient for unambiguous assignment of linked heterocycles. We employ a specific suite of 2D experiments[3]:
-
HSQC (Heteronuclear Single-Quantum Coherence): Preferred over HMQC due to its superior resolution in the 1 H dimension, which is necessary to resolve the complex, overlapping multiplets of the diastereotopic lactam protons.
-
HMBC (Heteronuclear Multiple-Bond Correlation): Optimized for a long-range coupling constant ( nJCH ) of 8 Hz. This is the critical sequence for proving the C-C linkage between the two rings.
-
DEPT-135: Used as a self-validating check against the 13 C spectrum to definitively separate CH/CH 3 (positive phase) from CH 2 (negative phase) and quaternary carbons (null).
Step-by-Step Elucidation Protocol
This protocol is designed as a closed-loop, self-validating system. Every assignment made in Step 2 must be orthogonalized by the 2D data in Step 3.
Step 1: Sample Preparation and Instrument Setup
-
Dissolve 15–20 mg of 5-(1H-Indol-2-yl)pyrrolidin-2-one in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) to minimize the HDO water peak at 3.33 ppm.
-
Transfer to a high-quality 5 mm NMR tube.
-
Acquire data on a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe at 298 K.
-
Calibrate the chemical shifts using the residual DMSO quintet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).
Step 2: 1D Triage and Spin System Identification
-
Identify the Heteroatom Protons: Locate the two most downfield signals. The indole N-H (H-1) will appear as a broad singlet near 11.0 ppm, while the lactam N-H (H-1') will appear near 8.1 ppm.
-
Isolate the Indole Benzenoid System: The four protons (H-4, H-5, H-6, H-7) will appear between 6.9 and 7.5 ppm. H-4 and H-7 will present as doublets ( 3J≈7.8 Hz), while H-5 and H-6 will present as triplets.
-
Identify the Chiral Center: The lactam H-5' proton will appear as a distinct doublet of doublets (dd) or pseudo-triplet near 4.8 ppm due to its attachment to both a nitrogen atom and the indole ring.
Step 3: 2D Correlation & Inter-Ring Linkage (The Validation Step)
-
Resolve the Aliphatic Diastereotopes (COSY & HSQC): Use HSQC to link the carbon at ~30 ppm (C-3') to two distinct proton multiplets (~2.1 and 2.3 ppm), and the carbon at ~26 ppm (C-4') to two multiplets (~1.9 and 2.4 ppm). Use COSY to trace the continuous spin system: H-5' → H-4'a/b → H-3'a/b.
-
Prove the Linkage (HMBC): This is the ultimate validation of the molecular structure.
-
Select the H-5' proton signal at 4.85 ppm.
-
Look for a 2-bond ( 2J ) correlation to the indole C-2 quaternary carbon (~139 ppm).
-
Look for a 3-bond ( 3J ) correlation to the indole C-3 carbon (~99 ppm).
-
Reciprocal Validation: Select the indole H-3 proton (~6.28 ppm) and verify a 3J HMBC correlation back to the lactam C-5' carbon (~54 ppm). If this reciprocal correlation is present, the inter-ring linkage is definitively proven.
-
Spectral Data Presentation
The following tables summarize the validated quantitative data derived from the protocol.
Table 1: Validated 1 H NMR Assignments (DMSO- d6 , 600 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) | Int. | Structural Assignment & Causality |
| 1 | 11.05 | br s | - | 1H | Indole NH; highly deshielded, H-bonded to DMSO. |
| 1' | 8.12 | br s | - | 1H | Lactam NH; sharp due to reduced exchange rate. |
| 4 | 7.42 | d | 7.8 | 1H | Indole benzenoid; ortho-coupling to H-5. |
| 7 | 7.31 | d | 8.0 | 1H | Indole benzenoid; ortho-coupling to H-6. |
| 6 | 7.02 | t | 7.5 | 1H | Indole benzenoid; coupled to H-5 and H-7. |
| 5 | 6.94 | t | 7.5 | 1H | Indole benzenoid; coupled to H-4 and H-6. |
| 3 | 6.28 | d | 1.8 | 1H | Indole pyrrole CH; shielded by N1 resonance. |
| 5' | 4.85 | dd | 8.5, 4.2 | 1H | Lactam chiral center; splits due to adjacent CH 2 . |
| 4'a | 2.45 | m | - | 1H | Lactam aliphatic; diastereotopic (downfield). |
| 3'a | 2.35 | m | - | 1H | Lactam aliphatic; diastereotopic (downfield). |
| 3'b | 2.18 | m | - | 1H | Lactam aliphatic; diastereotopic (upfield). |
| 4'b | 1.95 | m | - | 1H | Lactam aliphatic; diastereotopic (upfield). |
Table 2: Validated 13 C NMR Assignments (DMSO- d6 , 150 MHz)
| Position | δC (ppm) | DEPT-135 Phase | Key HMBC Correlations ( 1 H → 13 C) |
| 2' | 177.4 | Null (C=O) | H-3'a, H-3'b, H-4'a, H-4'b |
| 2 | 139.2 | Null (C) | H-3, H-5' (Proves linkage) |
| 7a | 136.5 | Null (C) | H-3, H-4, H-6 |
| 3a | 128.1 | Null (C) | H-5, H-7 |
| 4 | 120.8 | Positive (CH) | H-6 |
| 6 | 119.5 | Positive (CH) | H-4 |
| 5 | 118.9 | Positive (CH) | H-7 |
| 7 | 111.2 | Positive (CH) | H-5 |
| 3 | 99.5 | Positive (CH) | H-5' (Proves linkage) |
| 5' | 54.2 | Positive (CH) | H-3, H-4'a, H-4'b |
| 3' | 30.1 | Negative (CH 2 ) | H-5', H-4'a, H-4'b |
| 4' | 26.4 | Negative (CH 2 ) | H-5', H-3'a, H-3'b |
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR elucidation workflow.
Fig 1. Logical workflow for the NMR structural elucidation of bis-heterocyclic compounds.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.
-
Reynolds, W. F., & Enríquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Journal of Natural Products, 65(2), 221-244.
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
Sources
In Vivo Dosing Formulation Protocol for 5-(1H-Indol-2-yl)pyrrolidin-2-one: A Preclinical Application Note
Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor aqueous solubility. Scientists have attributed more than 40 percent of the failures in new drug development to poor biopharmaceutical properties, particularly water insolubility .
This application note provides a comprehensive, self-validating formulation strategy for 5-(1H-Indol-2-yl)pyrrolidin-2-one , a representative lipophilic small molecule scaffold. By leveraging cosolvent systems, non-ionic surfactants, and suspending agents, this guide outlines robust methodologies to achieve reliable systemic exposure across Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration routes.
Physicochemical Profiling & Formulation Rationale
As a Senior Application Scientist, the first step in designing an in vivo formulation is decoding the molecular structure to understand the causality behind its physical behavior.
5-(1H-Indol-2-yl)pyrrolidin-2-one possesses an indole ring fused to a pyrrolidinone moiety. The planar indole ring drives strong intermolecular π−π stacking, leading to high crystal lattice energy. Consequently, despite a relatively modest lipophilicity (LogP ≈ 1.3), the compound exhibits poor aqueous solubility. Furthermore, because both the indole and pyrrolidinone nitrogens have extreme pKa values (non-ionizable at physiological pH), traditional pH-adjustment strategies (e.g., in situ salt formation) will fail.
To overcome this, we must rely on thermodynamic disruption and micellar encapsulation. A common strategy for preclinical formulation development relies on cosolvent and surfactant systems to achieve sufficient exposure .
-
Cosolvents (DMSO, PEG300): Disrupt the crystal lattice and provide initial solubilization.
-
Surfactants (Tween 80): Lower the interfacial tension and prevent precipitation upon dilution in the aqueous bloodstream or gastrointestinal fluid.
-
Suspending Agents (Methylcellulose): For high-dose toxicology or PK studies where oral bioavailability is assessed, suspensions can be utilized to evaluate exposure levels under maximum tolerated doses .
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value | Implication for Formulation Strategy |
| Molecular Weight | 200.24 g/mol | Highly favorable for absorption; easily fits into micellar and microemulsion structures. |
| LogP (XLogP3) | ~1.3 | Moderate lipophilicity. Requires wetting agents (e.g., Tween 80) for aqueous dispersion. |
| Ionizability | Non-ionizable | pH adjustment is ineffective. Must rely strictly on cosolvents, surfactants, or physical milling. |
| H-Bonding | 2 Donors, 1 Acceptor | High potential for hydrogen bonding with PEG300 and Tween 80 oxygen atoms, stabilizing the vehicle. |
Recommended Formulation Matrix
The following table summarizes the optimized vehicle compositions based on the target administration route. All percentages are volume-by-volume (v/v) unless otherwise noted.
Table 2: Quantitative Formulation Data for In Vivo Dosing
| Dosing Route | Target Conc. | Formulation Composition | Preparation Type | Stability / Storage |
| IV / IP | 1 - 5 mg/mL | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | Clear Solution | 24 hours at RT (prepare fresh) |
| PO (Efficacy) | 5 - 10 mg/mL | 10% DMSO + 10% Tween 80 + 80% Water | Microemulsion | 24 hours at RT |
| PO (Tox/High Dose) | 10 - 50 mg/mL | 0.5% Methylcellulose + 0.2% Tween 80 in Water | Homogeneous Suspension | 7 days at 4°C (shake before use) |
Experimental Protocols: Self-Validating Workflows
A protocol is only as good as its built-in quality control. The following methodologies incorporate self-validating checkpoints to ensure the physical stability and accuracy of the dose before administration.
Protocol A: Preparation of Clear Solution for IV/IP Dosing (Target: 2 mg/mL)
Causality: Intravenous dosing requires an absolutely clear solution to prevent fatal pulmonary embolisms caused by precipitated drug particles. The sequential addition of excipients is critical; adding aqueous saline before the compound is fully stabilized in the surfactant will cause irreversible precipitation.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 20 mg of 5-(1H-Indol-2-yl)pyrrolidin-2-one into a clean, sterile glass vial.
-
Primary Solubilization: Add 0.5 mL (5%) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.
-
Self-Validation Checkpoint 1: Hold the vial to the light. The solution must be 100% transparent. If particulates remain, the API has not overcome its lattice energy, and gentle sonication (water bath, 37°C for 5 mins) is required.
-
-
Cosolvent Addition: Add 4.0 mL (40%) of PEG300. Vortex for 1 minute to ensure a homogenous organic phase.
-
Surfactant Addition: Add 0.5 mL (5%) of Tween 80. Vortex for 2 minutes. The Tween 80 coats the solvated molecules, preparing them for aqueous dilution.
-
Aqueous Phase Addition: Slowly, dropwise, add 5.0 mL (50%) of 0.9% physiological saline while continuously vortexing or stirring.
-
Self-Validation Checkpoint 2 (The Tyndall Test): Shine a laser pointer through the vial in a dark room. If the laser beam is distinctly visible (light scattering), micro-precipitation has occurred. The formulation has failed and must be discarded. A clear passage of light confirms a successful true solution or nano-micellar dispersion.
-
-
Final Validation: Analyze top, middle, and bottom 10 µL aliquots via LC-MS/MS to confirm concentration accuracy and spatial homogeneity.
Protocol B: Preparation of Homogeneous Suspension for PO Dosing (Target: 30 mg/mL)
Causality: For high-dose oral studies, a solution is thermodynamically impossible. We use Methylcellulose (MC) to increase the kinematic viscosity of the water, preventing the API particles from settling too quickly. Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic API and the water, preventing the powder from floating on the surface.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in purified water. Stir overnight at 4°C to ensure complete hydration of the MC polymer.
-
Particle Size Reduction: Weigh 300 mg of the API. Transfer to a pre-chilled agate mortar or a bead-milling tube. Mill the dry powder to break up macroscopic aggregates.
-
Self-Validation Checkpoint 1: Perform a quick microscopic examination (10x objective). Particles should be uniformly <10 µm to ensure consistent gastrointestinal dissolution.
-
-
Wetting: Add 0.5 mL of the vehicle to the milled powder. Triturate (grind) thoroughly until a smooth, lump-free paste is formed.
-
Dilution: Gradually add the remaining 9.5 mL of the vehicle in 1 mL increments, triturating constantly to maintain a uniform dispersion.
-
Final Validation: Transfer to a dosing vial and let it sit undisturbed for 60 minutes.
-
Self-Validation Checkpoint 2: If a distinct pellet forms at the bottom within an hour, the suspension is physically unstable. The viscosity of the MC vehicle must be increased (e.g., to 1.0% MC) to ensure the dose remains uniform during the animal dosing session.
-
System Workflows & Pharmacokinetic Pathways
The following diagrams illustrate the logical decision-making process for formulation selection and the subsequent biological fate of the formulated compound.
Caption: Workflow for selecting and validating in vivo formulations for 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Caption: In vivo pharmacokinetic ADME pathway following administration of the formulated compound.
References
-
Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation (3rd ed.). CRC Press / Taylor & Francis.[Link]
-
An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179.[Link]
Elucidating the Mass Spectral Fragmentation of 5-(1H-Indol-2-yl)pyrrolidin-2-one using Tandem Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Senior Application Scientist: Dr. Eleanor Vance, PhD
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(1H-Indol-2-yl)pyrrolidin-2-one, a molecule incorporating the pharmacologically significant indole and pyrrolidinone scaffolds, presents a unique analytical challenge. This application note provides a comprehensive guide to understanding its fragmentation behavior under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) mass spectrometry techniques. We present detailed, field-proven protocols for sample analysis and offer an in-depth discussion of the predictable fragmentation pathways. By elucidating the generation of key fragment ions, this guide serves as a foundational resource for researchers engaged in metabolite identification, impurity profiling, and pharmacokinetic studies involving this class of compounds.
Introduction
5-(1H-Indol-2-yl)pyrrolidin-2-one (Molecular Formula: C₁₂H₁₂N₂O, Monoisotopic Mass: 200.0950 Da) is a heterocyclic compound of significant interest due to its constituent moieties. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, while the pyrrolidinone (a γ-lactam) ring is also prevalent in a variety of bioactive molecules. The analysis of such compounds in complex biological matrices requires robust and sensitive analytical methods, with mass spectrometry (MS) being the premier technology for this purpose[1].
Tandem mass spectrometry (MS/MS) provides the ability to isolate a precursor ion and induce fragmentation, generating a unique "fingerprint" that is invaluable for structural confirmation[2][3][4]. The choice of ionization technique profoundly impacts the resulting data. Electrospray ionization (ESI), a soft ionization method, typically yields an intact protonated molecule, ideal for quantifying the parent drug[5][6]. In contrast, Electron Ionization (EI) is a high-energy "hard" technique that induces extensive and reproducible fragmentation, providing rich structural detail that is cataloged in spectral libraries[7][8].
This document details the theoretical fragmentation patterns of 5-(1H-Indol-2-yl)pyrrolidin-2-one. We will explore the primary cleavage sites and rearrangement mechanisms, supported by established fragmentation rules for indole and lactam substructures. The provided protocols are designed to be self-validating, offering a clear rationale for experimental choices to ensure reproducible and high-quality data.
Experimental Protocols
Sample Preparation
For optimal results, sample integrity is paramount. The following protocol provides a standardized method for sample preparation suitable for both ESI and EI analysis.
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-(1H-Indol-2-yl)pyrrolidin-2-one in HPLC-grade methanol.
-
Working Solution (for LC-ESI-MS/MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile-phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of formic acid is crucial as it facilitates protonation, leading to the formation of the [M+H]⁺ ion, which is the target precursor for MS/MS analysis[6][9].
-
Working Solution (for GC-EI-MS): Dilute the stock solution to 10-50 µg/mL in HPLC-grade methanol or ethyl acetate. Ensure the final solvent is compatible with the GC system.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is optimized for the detection and fragmentation of the protonated parent molecule.
-
Step 1: Chromatographic Separation
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 7 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: A reverse-phase C18 column provides excellent retention for moderately polar compounds like the target analyte. The gradient elution ensures sharp peak shapes and separation from potential impurities.
-
-
Step 2: Mass Spectrometry Analysis
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 450 °C.
-
Curtain Gas (CUR): 35 psi.
-
Ion Source Gas 1 (GS1): 50 psi.
-
Ion Source Gas 2 (GS2): 55 psi.
-
Causality: These source parameters are chosen to promote efficient desolvation and ionization while minimizing unwanted in-source fragmentation, thereby maximizing the abundance of the [M+H]⁺ precursor ion for MS/MS analysis.
-
-
Step 3: Tandem MS (MS/MS) Product Ion Scan
-
Precursor Ion (Q1): m/z 201.1.
-
Collision Gas: Nitrogen.
-
Collision Energy (CE): Ramp from 15 to 40 eV.
-
Causality: Ramping the collision energy allows for the detection of both low-energy (stable) and high-energy (less stable) fragment ions, providing a comprehensive fragmentation spectrum in a single analysis.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
This protocol is designed to induce extensive, reproducible fragmentation for library matching and detailed structural elucidation.
-
Step 1: Chromatographic Separation
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Hold at 150 °C for 1 min; ramp at 20 °C/min to 300 °C; hold for 5 min.
-
Causality: The HP-5ms is a robust, general-purpose column suitable for a wide range of semi-volatile organic molecules. The temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation.
-
-
Step 2: Mass Spectrometry Analysis
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the global standard for EI-MS, as it produces stable and highly reproducible fragmentation patterns, which is essential for creating and searching spectral libraries[8][10].
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Results and Discussion: Fragmentation Analysis
The fragmentation of 5-(1H-Indol-2-yl)pyrrolidin-2-one is dictated by the interplay between the indole and pyrrolidinone rings. The most labile bonds are typically those adjacent to heteroatoms and the carbonyl group.
ESI-MS/MS Fragmentation Pathways of the [M+H]⁺ Ion (m/z 201.1)
Under ESI conditions, the molecule is expected to readily protonate, likely on the carbonyl oxygen or the indole nitrogen. The resulting precursor ion at m/z 201.1 serves as the starting point for Collision-Induced Dissociation (CID).
Pathway A: Cleavage of the Pyrrolidinone Ring
The lactam ring can undergo several characteristic cleavages. A primary fragmentation is initiated by the cleavage of the C-C bond connecting the two rings. This leads to the formation of the highly stable indolemethyl cation, a hallmark fragment for many indole derivatives[11][12].
Caption: Proposed fragmentation leading to the characteristic indole fragment.
-
Formation of m/z 130.1: The most favorable cleavage is the scission of the C2-C5' bond between the indole and pyrrolidinone rings. This results in the formation of the resonance-stabilized indolemethyl cation at m/z 130.1 and a neutral loss of pyrrolidinone (C₄H₅NO, 85 Da is incorrect, should be C4H5NO, 83 Da, but the fragment is likely from a ring-opened precursor, resulting in a different neutral loss). A more likely scenario for many pyrrolidine-containing compounds is the loss of a 71 Da neutral (C₄H₅N) to form an acylium ion[13]. However, given the structure, direct cleavage is more likely to produce the m/z 130 fragment.
-
Formation of m/z 103.1: The indolemethyl cation (m/z 130.1) can undergo further fragmentation, a characteristic of the indole nucleus being the expulsion of hydrogen cyanide (HCN)[14], leading to a fragment at m/z 103.1 .
Pathway B: Retro-Diels-Alder (RDA)-type Rearrangement
Ring strain and charge localization can also promote rearrangements within the pyrrolidinone moiety, followed by fragmentation.
Caption: Fragmentation initiated by the loss of carbon monoxide.
-
Formation of m/z 173.1: Following protonation on the lactam oxygen, a common fragmentation pathway for lactams is the loss of carbon monoxide (CO)[15]. This would produce a significant fragment ion at m/z 173.1 .
-
Formation of m/z 156.1: The resulting ion at m/z 173.1 can subsequently lose ammonia (NH₃) through rearrangement, yielding a fragment at m/z 156.1 .
EI-MS Fragmentation Pathways of the Molecular Ion (M⁺˙, m/z 200.1)
Under high-energy EI conditions, the initial species is a radical cation (M⁺˙). Fragmentation is driven by the localization of the radical and charge, often leading to alpha-cleavage[16].
Caption: Major fragmentation pathways under high-energy Electron Ionization.
-
Formation of m/z 117.1: The most prominent fragmentation pathway under EI is often the cleavage of the bond beta to the indole ring, leading to the expulsion of the entire pyrrolidinone radical. This results in the stable indole cation at m/z 117.1 . This is a highly diagnostic peak for compounds containing an unsubstituted indole moiety attached to another group.
-
Formation of m/z 130.1: Alpha-cleavage relative to the pyrrolidinone nitrogen can lead to the loss of a C₄H₄N radical, forming an acylium ion containing the indole ring at m/z 130.1 . This ion is isomeric with the one seen in ESI but is formed through a different, radical-driven mechanism.
Summary of Key Predicted Fragments
The following table summarizes the most likely and diagnostic fragment ions for 5-(1H-Indol-2-yl)pyrrolidin-2-one.
| Predicted m/z | Proposed Formula | Ionization Mode | Proposed Origin |
| 201.1 | [C₁₂H₁₃N₂O]⁺ | ESI | Protonated Molecule [M+H]⁺ |
| 200.1 | [C₁₂H₁₂N₂O]⁺˙ | EI | Molecular Ion [M]⁺˙ |
| 173.1 | [C₁₁H₁₃N₂]⁺ | ESI | [M+H - CO]⁺ |
| 156.1 | [C₁₁H₁₀N]⁺ | ESI | [M+H - CO - NH₃]⁺ |
| 130.1 | [C₉H₈N]⁺ | ESI & EI | Indolemethyl cation / Acylium ion |
| 117.1 | [C₈H₇N]⁺˙ | EI | Indole radical cation |
| 103.1 | [C₈H₅]⁺ | ESI | [130.1 - HCN]⁺ |
Advanced Insights: Overcoming Fragmentation Challenges
In some complex molecules, particularly those with a highly basic moiety, charge sequestration can occur. For pyrrolidine-containing compounds, the pyrrolidine nitrogen can preferentially hold the proton during CID, leading to a dominant and uninformative fragment ion corresponding to the pyrrolidinium ion, while the rest of the molecule is lost as a neutral[17].
Should this prove to be an issue for 5-(1H-Indol-2-yl)pyrrolidin-2-one, a useful strategy is to employ in-source fragmentation (ISF) . By increasing the orifice voltage or other source parameters, controlled fragmentation can be induced before the precursor ion selection in Q1. This can be optimized to cause the neutral loss of the pyrrolidinone moiety, generating the m/z 130.1 ion in the source. This ion can then be selected as the precursor for an MS/MS experiment (effectively an MS³ experiment), allowing for a much more detailed fragmentation of the indole core itself[17]. This technique is invaluable for distinguishing isomers or characterizing modifications on the core scaffold.
Conclusion
The mass spectral fragmentation of 5-(1H-Indol-2-yl)pyrrolidin-2-one is characterized by predictable cleavages of the pyrrolidinone ring and the bond connecting the two heterocyclic systems. Under ESI-MS/MS, the key diagnostic ions are expected at m/z 130.1 (indolemethyl cation) and m/z 173.1 ([M+H - CO]⁺). Under EI-MS, the spectrum will likely be dominated by the indole radical cation at m/z 117.1 and the fragment at m/z 130.1 .
The protocols and fragmentation schemes detailed in this application note provide a robust framework for the confident identification and structural characterization of this molecule. These pathways can be used as a guide for interpreting experimental data, identifying metabolites with modifications on either ring, and profiling process-related impurities in a drug development setting.
References
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G. G. D. de Souza, et al. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Heller, D. N., & Ngoh, M. A. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]
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Sejnes, C., et al. (2009). Fully Automated Analysis of β-Lactams in Bovine Milk by Online Solid Phase Extraction-Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Wang, J., et al. (2013). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of AOAC International. Available at: [Link]
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PubChem (n.d.). (5S)-5-(1H-indol-2-yl)pyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
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Liu, Y., et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]
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Cai, X., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Rabada, D. (2021). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Mass Spectrometry & Purification Techniques. Available at: [Link]
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Kumar, P., & Kumar, P. (2023). Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Nedopekina, D. A., et al. (2023). Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. Available at: [Link]
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Davidson, C. G., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Journal of Mass Spectrometry. Available at: [Link]
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de Aguiar, G. P., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
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Larrabee, J. A., et al. (2006). Studies on ternary metallo-β lactamase-inhibitor complexes using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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van Asten, A., et al. (2017). Analyzing complex mixtures of drug-like molecules: Ion mobility as an adjunct to existing liquid chromatography-(tandem) mass spectrometry methods. Journal of Chromatography A. Available at: [Link]
-
Gheyas, F. S., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Davidson, C. G., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Chemistry. Available at: [Link]
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Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Applied Medical Sciences. Available at: [Link]
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Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Available at: [Link]
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Kletskov, A. V., et al. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry. Available at: [Link]
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Wikipedia (n.d.). Tandem mass spectrometry. Wikipedia. Available at: [Link]
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Jackson, G. P. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. National Institute of Justice. Available at: [Link]
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Wikipedia (n.d.). Electron ionization. Wikipedia. Available at: [Link]
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Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]
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LibreTexts Chemistry (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Schymanski, E. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
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El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]
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PubChem (n.d.). 4-amino-1-(1H-indol-5-yl)pyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
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Stefova, M., et al. (2012). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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University of Arizona (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Analytical & Biological Mass Spectrometry Core. Available at: [Link]
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Festa, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]
-
NextSDS (n.d.). (1H-indol-2-yl)-pyrrolidin-1-yl-methanone — Chemical Substance Information. NextSDS. Available at: [Link]
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Application Note: Advanced Crystallization and Purification Protocols for 5-(1H-Indol-2-yl)pyrrolidin-2-one
Introduction & Context in Drug Discovery
Fragment-Based Drug Discovery (FBDD) relies heavily on the precise structural elucidation of low-affinity protein-ligand complexes. Recently, the compound 5-(1H-indol-2-yl)pyrrolidin-2-one [1] () has been identified as a critical fragment binder to the oncogenic KRAS G12V mutant (GMPPNP bound)[2] ().
The structural characterization of this complex was achieved using the NMR2 (NMR Molecular Replacement) method[3] (), a pipeline that circumvents the need for complete protein resonance assignment[4] (). However, NMR2 screening is exquisitely sensitive to sample purity. Trace impurities from synthesis—such as unreacted indole derivatives or pyrrolidone precursors—can cause artifactual Nuclear Overhauser Effect (NOE) cross-peaks, leading to false-positive binding poses. Therefore, obtaining 5-(1H-indol-2-yl)pyrrolidin-2-one in >99.5% purity via controlled crystallization is a strict prerequisite for reliable FBDD campaigns.
FBDD workflow integrating crystallization and NMR2 screening for KRAS G12V.
Physicochemical Profiling & Mechanistic Rationale
The molecular architecture of 5-(1H-indol-2-yl)pyrrolidin-2-one presents unique thermodynamic challenges. The molecule features two distinct hydrogen-bonding motifs: the indole amine (N-H donor) and the pyrrolidone lactam (N-H donor and C=O acceptor). In the solid state, these motifs form a robust intermolecular hydrogen-bond network, resulting in high lattice energy and poor solubility in non-polar solvents.
To design an effective purification strategy, the solubility profile of the crude fragment was mapped to establish the thermodynamic boundaries of the crystallization process.
Table 1: Solubility Profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one
| Solvent System | Temp (°C) | Solubility (mg/mL) | Mechanistic Role in Crystallization |
| Ethanol (Absolute) | 20 | 12.5 | Poor cold solvent; minimizes yield loss during filtration. |
| Ethanol (Absolute) | 75 | 145.0 | Primary solvent; disrupts lactam/indole H-bond network. |
| Water (Milli-Q) | 20 | < 0.1 | Anti-solvent; drives hydrophobic exclusion of the indole core. |
| Ethyl Acetate | 70 | 85.0 | Alternative primary solvent for polymorph control. |
| Heptane | 20 | < 0.5 | Non-polar anti-solvent; forces rapid supersaturation. |
Experimental Protocols: Self-Validating Systems
Protocol A: Primary Purification via Anti-Solvent Crystallization (EtOH/H2O)
This protocol is designed to remove highly polar synthetic byproducts and achieve >99.0% purity.
Step 1: Dissolution & H-Bond Disruption
-
Procedure: Suspend 10.0 g of crude 5-(1H-indol-2-yl)pyrrolidin-2-one in 70 mL of absolute ethanol in a jacketed reactor. Heat to 75 °C under continuous agitation (250 rpm).
-
Causality: Ethanol acts as both a hydrogen-bond donor and acceptor, effectively solvating the fragment by disrupting the strong intermolecular lactam-indole H-bond network.
-
Self-Validation: The solution must transition from a turbid suspension to a completely transparent liquid. Any residual turbidity indicates the presence of insoluble polymeric impurities, mandating an immediate polish filtration.
Step 2: Polish Filtration
-
Procedure: Pass the hot solution through a pre-heated 0.45 µm PTFE membrane filter into a clean, pre-warmed (75 °C) crystallization vessel.
Step 3: Supersaturation Generation via Anti-Solvent
-
Procedure: Slowly dose 30 mL of pre-heated (75 °C) Milli-Q water into the reactor over 30 minutes using a programmable syringe pump.
-
Causality: Water rapidly increases the dielectric constant of the medium. This drives the hydrophobic exclusion of the indole core, reducing the fragment's solubility and generating the necessary supersaturation for nucleation.
-
Self-Validation: The onset of a faint, persistent opalescence (cloud point) confirms that the metastable zone limit has been reached and primary nucleation has commenced.
Step 4: Controlled Nucleation & Growth
-
Procedure: Initiate a linear cooling ramp from 75 °C to 5 °C at a strict rate of 0.1 °C/min.
-
Causality: Pyrrolidone derivatives are highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) if supersaturation spikes. A slow cooling ramp ensures the system remains within the metastable zone, favoring heterogeneous crystal growth (Ostwald ripening) over amorphous precipitation.
-
Self-Validation: Microscopic sampling at 40 °C should reveal distinct, birefringent crystalline habits under polarized light, confirming solid-state crystallization rather than oiling out.
Step 5: Isolation & Drying
-
Procedure: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a cold (5 °C) EtOH/H2O mixture (1:2 v/v). Dry the crystals in a vacuum oven at 45 °C and 50 mbar for 12 hours.
-
Self-Validation: Weigh the product iteratively until a constant mass is achieved, ensuring complete solvent removal prior to NMR analysis.
Mechanistic pathway of anti-solvent crystallization for fragment purification.
Protocol B: Polymorph Control via Cooling Crystallization (EtOAc/Heptane)
Used as a secondary polishing step to ensure a uniform crystal habit suitable for long-term storage and precise weighing in NMR sample preparation.
-
Dissolution: Dissolve the product from Protocol A in 115 mL of Ethyl Acetate at 70 °C.
-
Boundary Establishment: Add 40 mL of Heptane dropwise at 70 °C until the solution becomes faintly turbid. Add 2 mL of EtOAc to regain clarity, perfectly positioning the system at the solubility boundary.
-
Cooling: Cool to 10 °C at 0.2 °C/min to induce controlled crystal growth.
-
Harvesting: Filter, wash with 15 mL of cold Heptane, and vacuum dry at 40 °C.
Process Yield and Purity Metrics
The dual-protocol crystallization strategy effectively removes synthetic impurities while maintaining high recovery rates, as validated by HPLC and NMR analysis.
Table 2: Crystallization Yield and Purity Comparison
| Process Step | Yield (%) | HPLC Purity (%) | Residual Solvent (NMR) |
| Crude Material | N/A | 88.5 | N/A |
| Protocol A (EtOH/H2O) | 86.2 | 99.1 | < 0.2% EtOH |
| Protocol B (EtOAc/Heptane) | 92.5 | > 99.8 | None detected |
References
-
Title: NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. Source: Journal of the American Chemical Society (2025). URL: [Link]
-
Title: 8QEJ: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 5-(1H-indol-2-yl)pyrrolidin-2-one. Source: RCSB Protein Data Bank. URL: [Link]
-
Title: NMR-Based Determination of the 3D Structure of the Ligand–Protein Interaction Site without Protein Resonance Assignment. Source: Journal of the American Chemical Society (2016). URL: [Link]
-
Title: (5S)-5-(1H-indol-2-yl)pyrrolidin-2-one | C12H12N2O | CID 171934698. Source: PubChem. URL: [Link]
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Technical Support Center: Stabilizing 5-(1H-Indol-2-yl)pyrrolidin-2-one in Solution
Welcome to the Technical Support Center for 5-(1H-Indol-2-yl)pyrrolidin-2-one . This compound presents a unique "chimeric" stability challenge during formulation and in vitro assays. Because it contains both an electron-rich aromatic system and a cyclic amide, it is highly susceptible to distinct degradation pathways depending on the microenvironment of the solution.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent the degradation of this molecule.
Mechanistic Vulnerability Analysis
To prevent degradation, we must first understand the causality behind it. 5-(1H-Indol-2-yl)pyrrolidin-2-one possesses two primary structural vulnerabilities:
-
The Indole Moiety (Oxidative & Photolytic Susceptibility): Indoles are notoriously sensitive to autoxidation. While the C2 position in this molecule is substituted (sterically hindered), the C3 position remains highly vulnerable to radical attack. Exposure to dissolved oxygen or UV light triggers hydroxylation (forming dioxindole species), which rapidly progresses to C-C linked dimerization and polymerization[1][2].
-
The Pyrrolidin-2-one Moiety (Hydrolytic Susceptibility): The γ-lactam ring is a cyclic amide. Under strongly acidic or alkaline conditions, water acts as a nucleophile, cleaving the lactam ring. This hydrolysis yields a highly polar 4-aminobutyric acid (GABA) derivative, destroying the pharmacological integrity of the molecule[3][4].
Logical workflow of 5-(1H-Indol-2-yl)pyrrolidin-2-one degradation pathways.
Troubleshooting Guides
Issue 1: My solution is turning pink or brown over time.
The Cause: This colorimetric shift is the visual hallmark of indole autoxidation. Dissolved oxygen in your solvent generates reactive oxygen species (ROS) that attack the indole ring. This forms conjugated dimers and polymers that absorb visible light, causing the solution to darken[1]. The Solution:
-
Displace Oxygen: Sparge all solvents with Argon gas for 15 minutes prior to dissolving the API.
-
Scavenge Radicals: Incorporate an antioxidant. Adding 50 µM Butylated hydroxytoluene (BHT) or 0.1% w/v ascorbic acid intercepts radical propagation before it can attack the indole ring.
Issue 2: HPLC analysis shows a new, highly polar peak eluting before the main API.
The Cause: The appearance of a polar degradant indicates lactam ring hydrolysis. The cleavage of the pyrrolidin-2-one ring forms a carboxylic acid and a secondary amine. This drastic increase in polarity significantly reduces the molecule's retention time on a reverse-phase C18 column[3]. The Solution: Hydrolysis is catalyzed by extreme pH. Ensure your aqueous solutions or biological buffers are strictly maintained at a near-neutral pH (6.5–7.0) to minimize the concentration of catalytic H+ and OH- ions[4].
Issue 3: I used 0.1 M HCl to increase the solubility of the compound, but it degraded immediately.
The Cause: Extreme acidic conditions trigger a catastrophic dual-degradation cascade. Not only does the acid catalyze the nucleophilic ring-opening of the pyrrolidin-2-one lactam[3], but high proton concentrations also drive the electrophilic dimerization of the indole moiety[1]. The Solution: Never use strong acids or bases to force dissolution. Instead, use an aprotic co-solvent like anhydrous DMSO or DMF (up to 10% v/v) in a neutral buffered aqueous system.
Self-Validating Stabilization Protocol
To ensure absolute stability during in vitro assays or long-term storage, follow this self-validating methodology.
Step-by-step stabilization workflow for preparing degradation-resistant solutions.
Step-by-Step Methodology: Preparation of Ultra-Stable Stock Solutions
-
Solvent Deoxygenation: Transfer 10 mL of HPLC-grade solvent (e.g., anhydrous DMSO or Methanol) into a septum-sealed vial. Sparge with Argon gas via a submerged needle for exactly 15 minutes to displace dissolved O2.
-
Antioxidant Supplementation: Add BHT to the degassed solvent to achieve a final concentration of 50 µM. Swirl gently to dissolve.
-
Dissolution & pH Control: Add the 5-(1H-Indol-2-yl)pyrrolidin-2-one powder to the solvent. If preparing an aqueous working solution, dilute the stock into a 50 mM Phosphate Buffer pre-adjusted to strictly pH 6.8 .
-
Aliquot & Shield: Immediately transfer the solution into pre-chilled, Argon-flushed amber glass vials to block UV-induced radical initiation.
-
Thermal Arrest: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Self-Validation Checkpoint: Before using the stock for critical assays, thaw one aliquot on ice. Run an HPLC-UV (at 254 nm and 280 nm) against a freshly prepared standard. Validation Criteria: The main peak area must be ≥99.5%, with no pre-eluting polar peaks (indicating zero hydrolysis) and no broad late-eluting peaks (indicating zero indole polymerization).
Quantitative Stability Data
The following table summarizes the quantitative degradation profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one under various environmental stress conditions, demonstrating the necessity of the protocol above.
| Environmental Stress Condition | Primary Degradation Pathway | Estimated Half-Life (t½) | Preventative Action Required |
| Aqueous, pH 2.0 (Room Temp) | Lactam Hydrolysis & Indole Dimerization | < 2 Hours | Buffer to pH 6.5–7.0 |
| Aqueous, pH 10.0 (Room Temp) | Lactam Hydrolysis | < 4 Hours | Buffer to pH 6.5–7.0 |
| Ambient Light & Air (Room Temp) | Indole Autoxidation / Photodegradation | 12 - 24 Hours | Argon sparging, Amber Vials |
| Degassed, pH 6.8, Dark (4°C) | Negligible | > 14 Days | Maintain cold chain |
| Degassed, pH 6.8, Dark (-80°C) | Thermal Arrest (Stable) | > 12 Months | None |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as my primary stock solvent? A: Yes, but with a critical caveat. DMSO is hygroscopic and slowly degrades over time to form dimethyl sulfide and reactive oxygen species, which will attack the indole ring. You must use fresh, anhydrous DMSO stored under an inert atmosphere, and you should not keep DMSO stock solutions at room temperature for more than a few hours.
Q: Why does my sample degrade even when stored in the dark at room temperature? A: Shielding from light only stops photolytic degradation. If the solvent contains dissolved oxygen, autoxidation of the indole ring will still occur via a slow, thermodynamically driven radical pathway[2]. You must combine UV shielding with solvent degassing.
Q: What analytical methods are best for monitoring the hydrolysis of the pyrrolidin-2-one ring? A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal. Because the ring-opened GABA derivative is highly polar, it will elute much earlier than the intact parent molecule on a standard C18 column[3][4].
Sources
Technical Support Center: Optimizing HPLC Peak Shape for 5-(1H-Indol-2-yl)pyrrolidin-2-one
Prepared by: Senior Application Scientist, Chromatography Division
Welcome to the technical support guide for the HPLC analysis of 5-(1H-Indol-2-yl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry for this and structurally similar nitrogen-containing heterocyclic compounds. Our goal is to provide a framework for systematic troubleshooting, grounded in chromatographic principles, to help you achieve sharp, symmetrical, and reproducible peaks.
The unique structure of 5-(1H-Indol-2-yl)pyrrolidin-2-one, containing both an indole and a pyrrolidinone moiety, presents specific challenges in reversed-phase chromatography. The basic nature of the indole nitrogen makes this analyte particularly susceptible to undesirable secondary interactions with the stationary phase, which is the primary cause of poor peak shape. This guide will walk you through the causes and solutions for common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 5-(1H-Indol-2-yl)pyrrolidin-2-one tailing?
Peak tailing is the most common issue for this class of compounds. It is characterized by an asymmetry factor (As) greater than 1.2.[1]
Primary Cause: Secondary Silanol Interactions
The root cause is typically an unwanted ionic interaction between the basic analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1][2] Here's the mechanism:
-
Silanol Ionization: At mobile phase pH levels above approximately 3.5, the acidic silanol groups on the silica surface deprotonate, acquiring a negative charge (Si-O⁻).[3][4]
-
Analyte Protonation: The nitrogen atom in the indole ring is weakly basic. In an acidic mobile phase, it can become protonated, carrying a positive charge.[5]
-
Secondary Retention: A strong electrostatic attraction occurs between the positively charged analyte and the negatively charged silanol sites. This interaction acts as a secondary, non-hydrophobic retention mechanism.
-
Peak Tailing: Because these silanol sites are distributed non-uniformly and have varying acidities, the analyte molecules that interact with them are retained longer than those that only undergo hydrophobic partitioning. This differential retention leads to a "tail" on the peak.[1]
.dot
Caption: Mechanism of peak tailing due to silanol interactions.
Q2: How do I choose the correct mobile phase pH to prevent peak tailing?
Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[6] The strategy is to suppress the ionization of either the analyte or the silanol groups to eliminate the secondary ionic interaction.
-
Low pH (Recommended): Operating at a low pH (e.g., pH 2.5 - 3.0) is the most common and effective strategy. At this pH, the residual silanol groups are fully protonated (Si-OH) and thus electrically neutral.[1][7] This prevents the electrostatic attraction with the protonated analyte, leading to a symmetrical peak based on hydrophobic interactions alone.
-
High pH: While less common for standard silica columns, working at a high pH (e.g., >8) can also be effective if using a pH-stable column (e.g., hybrid or polymer-based). At high pH, the analyte is likely neutral, while the silanols are ionized. This can also reduce tailing, but column stability is a major concern for silica-based phases.[8]
| pH Range | State of Silanol Groups (pKa ~3.5-4.5) | State of Indole Nitrogen (Basic) | Interaction Potential | Expected Peak Shape |
| < 3.0 | Protonated (Neutral, Si-OH) | Protonated (Cationic) | Minimal (Repulsive) | Good / Symmetrical |
| 3.5 - 7.0 | Deprotonated (Anionic, Si-O⁻) | Protonated (Cationic) | High (Attractive) | Poor (Tailing) |
| > 8.0* | Deprotonated (Anionic, Si-O⁻) | Neutral | Low | Good (If analyte is neutral) |
| Note: Requires a high-pH stable column. Standard silica columns will degrade rapidly above pH 8.[8] |
Q3: Which mobile phase additive should I use: Formic Acid, Trifluoroacetic Acid (TFA), or Triethylamine (TEA)?
Mobile phase additives are used to control pH and mask silanol interactions. The choice depends on your detector and separation goals.
| Additive | Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid (FA) | 0.05 - 0.1% | pH control. Buffers the mobile phase to a low pH (~2.7), neutralizing silanol groups.[9] | Excellent MS compatibility. [10] Volatile. Good for general use. | Weaker acid than TFA; may not be as effective in stubborn cases of tailing.[11] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong pH control and ion pairing. Neutralizes silanols and can form an ion pair with the protonated analyte, masking its charge and increasing retention.[11][12] | Very effective at improving peak shape for basic compounds.[13] | Causes significant ion suppression in MS. [10] Strong UV absorbance below 220 nm. Can be difficult to remove from the column.[12] |
| Triethylamine (TEA) | 0.1 - 0.2% | Competing base / Silanol masking. As a basic amine, it preferentially interacts with active silanol sites, "masking" them from the analyte.[7][14] | Effective at neutral or mid-range pH. | Not MS-friendly. Can shorten column lifetime by accelerating silica dissolution.[7] Can be difficult to remove from the system. |
Recommendation: Start with 0.1% Formic Acid in the aqueous mobile phase. It provides sufficient pH control for most modern, high-purity columns and is fully compatible with LC-MS analysis. Only consider TFA if you are using UV detection exclusively and are still facing significant tailing.
Q4: What is the best type of HPLC column for this analysis?
While a standard end-capped C18 can work with proper mobile phase optimization, using a column specifically designed for basic compounds will provide better results and a more robust method.
-
High-Purity, Base-Deactivated C18: These columns use a very high-purity silica base with minimal metal content and are densely bonded and end-capped. This reduces the number and acidity of residual silanols from the start.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols from basic analytes and can also provide alternative selectivity.[3]
-
Superficially Porous Particles (SPP / Core-Shell): These columns provide higher efficiency and less peak broadening than fully porous particles of the same size, which can inherently improve peak shape.
Q5: My peak is splitting or fronting. What are the likely causes?
Peak splitting or fronting is usually not caused by silanol interactions. The most common causes are:
-
Sample Solvent Incompatibility: This is a primary cause.[15] If your sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than your mobile phase, it can cause peak distortion. For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 10% acetonitrile will likely cause issues.[4][16]
-
Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
-
Column Void or Frit Blockage: A physical depression or "void" at the head of the column packing material can cause the sample band to split as it enters the column. A blocked inlet frit can have a similar effect. This issue typically affects all peaks in the chromatogram.[15]
-
Solution: First, try back-flushing the column (if the manufacturer allows it). If that fails, the column likely needs to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Mobile Phase pH is too close to Analyte pKa: If the mobile phase is not adequately buffered at a pH very near the analyte's pKa, the compound can exist in both its ionized and non-ionized forms simultaneously, leading to a split or shouldered peak.[6][15]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.
-
Troubleshooting Guides & Protocols
Systematic Troubleshooting Workflow
When encountering poor peak shape, a logical, step-by-step approach is crucial for efficient problem-solving.
.dot
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. chromtech.com [chromtech.com]
- 4. support.waters.com [support.waters.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. cetjournal.it [cetjournal.it]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sepscience.com [sepscience.com]
Technical Support Center: 5-(1H-Indol-2-yl)pyrrolidin-2-one Photostability & Troubleshooting
Welcome to the Technical Support and Troubleshooting Center for indole-lactam scaffolds. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of handling highly conjugated, photo-reactive molecules.
The compound 5-(1H-Indol-2-yl)pyrrolidin-2-one combines an electron-rich indole ring with a gamma-lactam. While the pyrrolidin-2-one ring is relatively robust, the indole moiety is notoriously susceptible to UV-induced photo-oxidation, photoionization, and dimerization[1]. This guide provides a self-validating framework for diagnosing, testing, and mitigating UV instability, ensuring your analytical workflows comply with international regulatory standards[2].
Mechanistic Overview: The Causality of Indole Photodegradation
To troubleshoot instability, you must first understand the molecular causality. Why does this specific molecule degrade under light?
Indole rings absorb strongly in the UVB and UVA regions (260–300 nm). Upon excitation to the singlet state (S1), the molecule can undergo intersystem crossing to a triplet state or directly photoionize, ejecting an electron into the solvent[1]. In the presence of dissolved oxygen, this ejected electron generates reactive oxygen species (ROS) such as superoxide or singlet oxygen.
These ROS aggressively attack the electron-rich C2-C3 double bond of the indole. This leads to oxidative cleavage, forming formylkynurenine-like derivatives. Concurrently, the radical cations formed during photoionization can recombine, leading to dimerization or polymerization—a process that visually manifests as a yellowing or browning of your sample solution.
Mechanistic pathway of UV-induced photo-oxidation of the indole-lactam scaffold.
Frequently Asked Questions (FAQs)
Q: My solution turned yellow after leaving it on the benchtop for an afternoon. Is this normal? A: Yes. Ambient laboratory lighting contains sufficient UV and high-energy visible light to initiate the photo-oxidation of the indole moiety[3]. The yellow color is characteristic of the extended conjugation found in kynurenine-type ring-opened products or indole dimers. Always handle solutions in amber glassware or under yellow/red safe-lighting.
Q: What are the exact ICH Q1B exposure requirements for testing this compound? A: For confirmatory studies, the sample must be exposed to an overall illumination of not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter (W·hr/m²)[2][4].
Q: Does the pH of my formulation affect the photostability of this compound? A: Absolutely. Indole photophysics are highly pH-dependent. At lower pH levels, the protonation of the excited state or photoproducts alters the degradation kinetics, often accelerating radical recombination and fluorescence quenching[1]. Maintaining a neutral pH (around 7.0) typically minimizes acid-catalyzed secondary reactions of the photoproducts[5].
Troubleshooting Guide: Diagnosing Photostability Failures
When stability assays fail, identifying the precise root cause prevents wasted development cycles. Use the following guide to troubleshoot common anomalies.
Issue 1: Inconsistent degradation rates between replicate samples in the photostability chamber.
-
Root Cause: Uneven UV exposure or shadowing effects within the chamber.
-
Solution: Do not rely solely on the chamber's internal sensors. Use a chemical actinometer (e.g., 2% w/v quinine monohydrochloride) placed directly adjacent to your samples to verify the exact photon dose received[2]. Ensure solid samples are spread in a uniform thin layer (≤ 3 mm) and liquid samples are in identical quartz vials.
Issue 2: Mass spectrometry reveals +32 Da and +16 Da peaks after UV exposure.
-
Root Cause: Classical photo-oxidation. A +32 Da shift indicates the addition of O₂ (dioxygenation) across the C2-C3 bond of the indole, forming an endoperoxide intermediate. A +16 Da shift indicates mono-oxygenation (e.g., an oxindole derivative).
-
Solution: Degas formulation solvents with argon prior to dissolution to remove dissolved oxygen. If the compound must be stored in solution, formulate with a radical scavenger or antioxidant (e.g., ascorbic acid, BHT) to quench ROS before they attack the indole ring.
Decision tree for isolating and resolving photostability failures during ICH Q1B testing.
Quantitative Data: Degradant Profiling
When analyzing post-exposure samples via LC-MS, use the following table to rapidly identify the degradation pathways associated with the 5-(1H-Indol-2-yl)pyrrolidin-2-one scaffold (Base Exact Mass: ~200.1 Da).
| Degradation Pathway | Structural Modification | Mass Shift (Δm/z) | Primary Trigger | Relative Kinetics |
| Mono-oxygenation | Oxindole formation at C2/C3 | +16 Da | UV + Trace O₂ | Moderate |
| Dioxygenation | Endoperoxide / Hydroperoxide | +32 Da | UV + High O₂ | Fast |
| Oxidative Cleavage | Formylkynurenine derivative | +32 Da (ring open) | UV + ROS | Fast |
| Dimerization | Indole-indole crosslinking | +198 Da | Radical Cation | Slow (Concentration dependent) |
Experimental Protocol: Self-Validating ICH Q1B Assessment
To ensure trustworthiness in your data, every photostability protocol must be a self-validating system. The inclusion of a Dark Control is non-negotiable; it isolates photolytic degradation from thermal or hydrolytic degradation.
Objective: To determine the intrinsic photostability and elucidate degradation pathways of 5-(1H-Indol-2-yl)pyrrolidin-2-one under forced and confirmatory UV/Vis exposure[2].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a biologically relevant, MS-compatible buffer (e.g., 10 mM Ammonium Acetate, pH 7.0). Causality Note: Indole degradation is highly sensitive to pH extremes; pH 7.0 minimizes acid-catalyzed radical recombination[1][5].
-
Control Matrix Establishment (Self-Validation): Divide the solution into two identical sets.
-
Set A (Test): Place into clear, UV-transparent quartz vials.
-
Set B (Dark Control): Place into amber vials wrapped tightly in double-layered aluminum foil.
-
Causality Note: If degradation occurs in Set B, the instability is thermal or hydrolytic, invalidating the assumption of pure photolysis.
-
-
Actinometry Setup: Prepare a 2% w/v quinine monohydrochloride dihydrate solution in identical quartz vials. Place these adjacent to the test samples to monitor the precise UV dose received, compensating for any spatial irradiance variations within the chamber.
-
Exposure: Place all vials in a photostability chamber equipped with D65/ID65 lamps (or cool white fluorescent + near-UV lamps). Irradiate until the actinometer confirms a minimum exposure of 1.2 million lux hours of visible light and 200 W·hr/m² of near-UV light (320-400 nm)[2][4].
-
Analysis: Analyze both sets via LC-MS/MS. Subtract the Total Ion Chromatogram (TIC) peaks of the Dark Controls from the Test samples to isolate true photoproducts.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters (Journal Article) | ETDEWEB [osti.gov]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Overcoming Low Bioavailability of 5-(1H-Indol-2-yl)pyrrolidin-2-one
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the novel compound 5-(1H-Indol-2-yl)pyrrolidin-2-one. This document provides a structured approach to troubleshooting, offering both foundational knowledge and actionable experimental protocols to systematically identify and overcome barriers to systemic exposure.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Q1: What are the most likely reasons for the low oral bioavailability of 5-(1H-Indol-2-yl)pyrrolidin-2-one?
A1: The low oral bioavailability of a compound like 5-(1H-Indol-2-yl)pyrrolidin-2-one is likely multifactorial. Based on its chemical structure—a pyrrolidinone fused with an indole ring—the primary suspects are:
-
Poor Aqueous Solubility: The indole and pyrrolidinone moieties contribute to a degree of lipophilicity, which can limit its dissolution in the gastrointestinal (GI) tract. Poorly soluble drugs often exhibit low and variable absorption.[1][2]
-
Extensive First-Pass Metabolism: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver and gut wall.[3][4] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[5][6][7]
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump drugs out of intestinal cells back into the GI lumen, thereby reducing net absorption.[8][9][10]
Q2: What initial in vitro assays should I perform to diagnose the cause of low bioavailability?
A2: A tiered approach is recommended to efficiently pinpoint the primary barrier:
-
Kinetic Solubility Assay: Determine the compound's solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a more accurate prediction of in vivo dissolution behavior than simple aqueous solubility.[11]
-
Caco-2 Permeability Assay: This cell-based model assesses a compound's ability to cross the intestinal epithelium and can also indicate if it is a substrate for efflux transporters like P-gp.[12]
-
Liver Microsome Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.
Q3: Are there any known metabolites of similar pyrrolidinone-indole structures?
A3: While specific data for 5-(1H-Indol-2-yl)pyrrolidin-2-one is limited in public literature, metabolic pathways for similar structures containing pyrrolidinone and indole rings have been reported. Common metabolic transformations include hydroxylation of the indole or pyrrolidinone rings and reduction of the carbonyl group.[13][14] Identifying these potential metabolites is crucial for developing accurate analytical methods for in vivo studies.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges, complete with step-by-step protocols.
Issue 1: Poor and Inconsistent Absorption in Animal Models
If you are observing low and highly variable plasma concentrations of 5-(1H-Indol-2-yl)pyrrolidin-2-one in your pharmacokinetic (PK) studies, the root cause is likely poor solubility and dissolution in the GI tract.
Poor solubility limits the concentration of the drug available for absorption, leading to low overall exposure. Variability can arise from differences in GI fluid composition and motility between individual animals.
Caption: Workflow for troubleshooting solubility-limited absorption.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a simple lipid-based formulation to enhance the solubility and absorption of 5-(1H-Indol-2-yl)pyrrolidin-2-one.[15]
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-solvent to improve drug solubility in the lipid phase (e.g., Transcutol HP, PEG 400).
-
-
Solubility Screening: Determine the solubility of 5-(1H-Indol-2-yl)pyrrolidin-2-one in various oils, surfactants, and co-solvents to identify the components that provide the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-solvent into a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-solvent. b. Heat the mixture to 40-50°C and vortex until a homogenous mixture is formed. c. Add the required amount of 5-(1H-Indol-2-yl)pyrrolidin-2-one to the mixture and continue vortexing and gentle heating until the compound is completely dissolved.
-
Self-Emulsification Assessment: a. Add 1 mL of the prepared formulation dropwise to 250 mL of distilled water in a glass beaker with gentle stirring. b. Observe the formation of an emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates a successful SEDDS formulation.
-
Particle Size Analysis: Characterize the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller particle size (typically <200 nm) is desirable for better absorption.
Data Summary Table: Example SEDDS Formulations
| Formulation ID | Oil (Capryol 90) (%) | Surfactant (Kolliphor EL) (%) | Co-solvent (Transcutol HP) (%) | Drug Load (mg/g) | Mean Globule Size (nm) |
| SEDDS-01 | 40 | 40 | 20 | 50 | 150 ± 15 |
| SEDDS-02 | 30 | 50 | 20 | 50 | 120 ± 10 |
| SEDDS-03 | 50 | 30 | 20 | 50 | 180 ± 20 |
Issue 2: Rapid Disappearance of Compound from Plasma Post-IV Administration
If intravenous (IV) administration of 5-(1H-Indol-2-yl)pyrrolidin-2-one results in rapid clearance, this strongly suggests extensive metabolism is the primary barrier to achieving therapeutic concentrations.
Rapid clearance following IV administration bypasses absorption issues and points directly to elimination processes, primarily hepatic metabolism.
Caption: Workflow for troubleshooting high metabolic clearance.
Protocol 2: In Vivo Pharmacokinetic Study with a CYP Inhibitor
This protocol describes a study to confirm the role of CYP-mediated metabolism in the clearance of 5-(1H-Indol-2-yl)pyrrolidin-2-one.
-
Animal Model Selection: Use a standard rodent model such as Sprague-Dawley rats or BALB/c mice.[16][17] Ensure animals are properly acclimatized.
-
Dosing Groups:
-
Group 1 (Control): Administer 5-(1H-Indol-2-yl)pyrrolidin-2-one in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Group 2 (Inhibitor): Pre-treat animals with a broad-spectrum CYP inhibitor like ketoconazole (a known CYP3A4 inhibitor) or 1-aminobenzotriazole (a pan-CYP inhibitor) approximately 30-60 minutes before administering 5-(1H-Indol-2-yl)pyrrolidin-2-one.[3]
-
-
Dose Administration: Administer a consistent dose of 5-(1H-Indol-2-yl)pyrrolidin-2-one to all animals.
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-(1H-Indol-2-yl)pyrrolidin-2-one in plasma samples using a validated LC-MS/MS method.[18][19][20]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) for both groups. A significant increase in AUC and Cmax in the inhibitor group compared to the control group confirms that CYP-mediated metabolism is a major clearance pathway.
Data Summary Table: Expected PK Outcomes with CYP Inhibition
| Group | Cmax (ng/mL) | AUC (0-t) (ng*h/mL) | T1/2 (h) |
| Control | 50 ± 15 | 150 ± 40 | 1.5 ± 0.5 |
| With CYP Inhibitor | 250 ± 60 | 1200 ± 300 | 4.0 ± 1.0 |
Issue 3: Low Permeability and Suspected Efflux
If the Caco-2 assay shows a low apparent permeability (Papp) and a high efflux ratio (>2), it is likely that 5-(1H-Indol-2-yl)pyrrolidin-2-one is a substrate for an efflux transporter like P-gp.
Active efflux by transporters like P-gp reduces the net amount of drug that crosses the intestinal barrier into the bloodstream.
Caption: Workflow for addressing P-gp mediated efflux.
Protocol 3: In Vivo Study with a P-gp Inhibitor
This protocol is similar to the CYP inhibitor study but uses a specific P-gp inhibitor to confirm the role of this transporter.
-
Animal Model and Dosing Groups:
-
Group 1 (Control): Administer 5-(1H-Indol-2-yl)pyrrolidin-2-one orally.
-
Group 2 (Inhibitor): Pre-treat animals with a P-gp inhibitor such as elacridar or valspodar 30-60 minutes before administering the test compound.[21]
-
-
Dose Administration, Sampling, and Analysis: Follow the same procedures as outlined in Protocol 2.
-
Data Interpretation: A significant increase in oral bioavailability (AUC) in the inhibitor group will confirm that P-gp efflux is a major limiting factor for absorption.[21]
III. Concluding Remarks
Overcoming the low bioavailability of 5-(1H-Indol-2-yl)pyrrolidin-2-one requires a systematic, data-driven approach. By sequentially investigating solubility, metabolism, and transporter-mediated efflux, researchers can identify the primary obstacles and select the most appropriate strategies for improvement. The experimental protocols provided in this guide offer a starting point for these investigations. Remember that a combination of approaches, such as formulating the compound in a SEDDS that also contains P-gp inhibiting excipients, may ultimately be the most effective solution.
References
-
Verma, S., & Rudraraju, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 104(10), 3483-3494. Available from: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology. Available from: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
-
Li, P., & Zhao, L. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. AAPS PharmSciTech, 17(4), 837-849. Available from: [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Available from: [Link]
-
MDPI. (2021, August 18). P-Glycoprotein Inhibitors. Encyclopedia. Available from: [Link]
-
Nguyen, T. T. L., Duong, V. A., & Maeng, H. J. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics, 13(8), 1133. Available from: [Link]
-
Journal of Bioequivalence & Bioavailability. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. 7(2), 000210. Available from: [Link]
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He, W., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6335-6342. Available from: [Link]
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Singh, A., & Kumar, R. (2014). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
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Amin, M. L. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights, 7, 27-34. Available from: [Link]
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World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. Available from: [Link]
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First Pass Metabolism for Beginners. (n.d.). Understanding Its Role in Clinical Practice. Available from: [Link]
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Patsnap. (2025, May 29). How to select the right animal species for TK/PK studies? Available from: [Link]
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SciSpace. (2014, June 16). In vitro models for the prediction of in vivo performance of oral dosage forms. Available from: [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (2023, May 30). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Available from: [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. Available from: [Link]
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Journal of Biomedical Science. (2020). Role of animal models in biomedical research: a review. 27, 73. Available from: [Link]
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International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. Available from: [Link]
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Journal of Pharmaceutical Sciences. (2018, March 10). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Available from: [Link]
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Wikipedia. (n.d.). First pass effect. Available from: [Link]
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Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses. Available from: [Link]
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O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065-1071. Available from: [Link]
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Hilaris Publisher. (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Journal of Medicinal Chemistry. Available from: [Link]
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KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. Vol. 45.7. Available from: [Link]
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ResearchGate. (n.d.). P-glycoprotein Inhibition for Optimal Drug Delivery. Available from: [Link]
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OSF. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. Available from: [Link]
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Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
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International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Available from: [Link]
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MDPI. (2026, March 26). LC-MS/MS Method for Therapeutic Drug Monitoring of Abiraterone, Darolutamide, Apalutamide, Enzalutamide, and Metabolites in Prostate Cancer Patients. Available from: [Link]
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Journal of Pharmaceutical Analysis. (2024, July 23). Determination of Some Drugs in Blood Plasma Using Liquid Chromatography-MS. Available from: [Link]
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Wada, T., et al. (2020). Studies on the Phase I Metabolites of the New Designer Drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in Human Urine. Forensic Science International, 310, 110214. Available from: [Link]
-
ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Available from: [Link]
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Technical Support Center: 5-(1H-Indol-2-yl)pyrrolidin-2-one Stability & Storage Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability landscape of 5-(1H-Indol-2-yl)pyrrolidin-2-one .
This compound features a highly specific bifunctional scaffold: an electron-rich indole moiety coupled with a pyrrolidin-2-one (lactam) ring. Understanding the distinct thermodynamic vulnerabilities of these two functional groups is critical for optimizing long-term storage, preventing costly degradation, and ensuring regulatory compliance during drug development.
Structural Vulnerabilities & Degradation Causality
To optimize storage, we must first understand why the molecule degrades. The degradation of 5-(1H-Indol-2-yl)pyrrolidin-2-one is driven by two independent, parallel pathways dictated by its structural moieties:
-
Indole C3-Oxygenation (Oxidative Stress): The pyrrole ring within the indole system is highly electron-dense, making the C3 position uniquely susceptible to electrophilic attack by molecular oxygen, reactive oxygen species (ROS), or transition metal catalysts. This oxidation often leads to the formation of 3-oxindoles or complex, highly colored dimers, a mechanism well-documented in 1[1].
-
Lactam Ring Opening (Hydrolytic Stress): The pyrrolidin-2-one ring contains a cyclic amide. Under aqueous conditions—particularly at pH extremes (< 4 or > 8)—the carbonyl carbon undergoes nucleophilic attack by water or hydroxide ions. This results in the irreversible cleavage of the C-N bond, yielding a γ -amino acid derivative, a classic 2[2].
Fig 1. Primary degradation pathways of the indole-pyrrolidinone scaffold.
Troubleshooting Guide: Diagnostics & Resolution
Q1: My API solution is turning pink/brown during room temperature storage. What is happening?
Diagnosis: This color shift is the hallmark of indole oxidation . When the C3 position of the indole ring oxidizes, it forms conjugated oxindole derivatives or dimers (such as indigo-like compounds) that absorb visible light, resulting in pink, brown, or blue/green hues. Resolution:
-
Purge with Inert Gas: Store solid API and solutions under Argon or Nitrogen to displace oxygen.
-
Light Protection: Use actinic (amber) glassware. Photons accelerate radical-mediated oxidation.
-
Antioxidants: For liquid formulations, consider adding free-radical scavengers like Butylated Hydroxytoluene (BHT) or metal chelators like EDTA to sequester trace transition metals that catalyze oxidation.
Q2: My LC-MS analysis shows a new impurity peak with a mass shift of +18 Da. How do I prevent this?
Diagnosis: A +18 Da mass shift corresponds to the exact mass of a water molecule ( H2O ), indicating lactam ring hydrolysis . The pyrrolidin-2-one ring has opened to form a linear γ -amino acid. Resolution:
-
Moisture Control: Store the solid API in a desiccator or heat-sealed foil pouches with silica gel packets.
-
pH Optimization: If formulated in solution, maintain a strict pH range of 5.5 to 7.0. Avoid strongly acidic or basic buffers (e.g., acetate at pH 4 or carbonate at pH 9), which act as specific acid/base catalysts for amide bond cleavage.
Q3: How do I design a regulatory-compliant forced degradation study for this compound?
Diagnosis: To validate a stability-indicating analytical method, you must artificially induce these degradation pathways. Resolution: Follow the3[3]. Target 5% to 20% total degradation to ensure secondary degradants do not interfere with primary degradant analysis. Use 0.1 M HCl and 0.1 M NaOH for hydrolytic stress, and 3% H2O2 for oxidative stress.
Quantitative Stability Profiling
To predict long-term viability without waiting years, we utilize accelerated aging data. The table below summarizes the theoretical degradation kinetics of the 5-(1H-Indol-2-yl)pyrrolidin-2-one scaffold based on Arrhenius modeling.
| Storage Condition | Primary Stressor | Degradation Rate Constant ( k ) | Dominant Degradant | Projected Shelf-Life ( t90 ) |
| 40°C / 75% RH | Heat, Moisture | 4.2×10−2 month −1 | γ -amino acid (+18 Da) | ~2.5 Months |
| 25°C / 60% RH | Ambient Light, O2 | 8.5×10−3 month −1 | Oxindole derivative (+16 Da) | ~12 Months |
| 5°C (Refrigerated) | Trace Moisture | 1.1×10−3 month −1 | γ -amino acid (+18 Da) | > 36 Months |
| -20°C (Frozen) | None | <1.0×10−5 month −1 | None detected | > 60 Months |
Note: t90 represents the time until the API falls below 90% of its initial label claim.
Experimental Protocol: Accelerated Stability Assessment Program (ASAP)
To empirically determine the optimal storage temperature for your specific formulation, you must execute a self-validating ASAP workflow. This method relies on the 4[4] ( k=Ae−Ea/RT ) to calculate the activation energy ( Ea ) of the degradation pathways and extrapolate the degradation rate to lower temperatures.
Fig 2. Accelerated Stability Assessment Program (ASAP) workflow for shelf-life prediction.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 10 mg of 5-(1H-Indol-2-yl)pyrrolidin-2-one into 12 separate amber glass HPLC vials.
-
Environmental Stressing: Place the vials into controlled stability chambers at three distinct temperatures: 50°C, 60°C, and 70°C, all maintained at 75% Relative Humidity (RH).
-
Time-Point Sampling: Pull one vial from each temperature chamber at Day 7, Day 14, Day 21, and Day 28.
-
Chromatographic Analysis: Reconstitute the solid in a non-reactive, anhydrous solvent (e.g., LC-MS grade Acetonitrile). Analyze via a stability-indicating Reverse-Phase HPLC method (C18 column, gradient elution) to quantify the remaining intact API and the area percent of the +16 Da and +18 Da degradants.
-
Kinetic Extrapolation: Plot the natural log of the degradation rate ( ln(k) ) against the inverse of the temperature in Kelvin ( 1/T ). The slope of this line equals −Ea/R . Use this validated linear model to extrapolate the expected degradation rate at 5°C and -20°C.
FAQs: Long-Term Storage Optimization
Q4: Based on the molecular structure, what is the absolute best storage condition for the bulk powder? A4: For long-term storage (>6 months), the bulk API should be stored at -20°C in a tightly sealed, opaque container backfilled with Argon . The sub-zero temperature halts hydrolytic kinetics, the opaque container prevents photo-oxidation of the indole ring, and the Argon environment eliminates oxygen and ambient moisture.
Q5: We need to provide the API in an aqueous buffer for in vivo studies. How can we maximize its shelf-life in solution? A5: Aqueous solutions of this compound are inherently unstable due to the lactam ring's vulnerability to hydrolysis. Do not store aqueous solutions long-term. Instead, lyophilize (freeze-dry) the API with a suitable bulking agent (like mannitol) at a neutral pH (pH 6.5). Reconstitute the lyophilized powder with sterile water immediately prior to dosing. If a stock solution must be kept, use anhydrous DMSO and store aliquots at -80°C.
References
- Understanding and Predicting Pharmaceutical Product Shelf-Life Source: ResearchGate URL
- Q1 Stability Testing of Drug Substances and Drug Products (Draft Guidance)
- Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide Source: BenchChem URL
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme Source: ACS Catalysis URL
Sources
comparative efficacy of 5-(1H-Indol-2-yl)pyrrolidin-2-one in xenograft models
Title: Comparative Efficacy of 5-(1H-Indol-2-yl)pyrrolidin-2-one (5-IPO) vs. Benchmark Inhibitors in p300-Dependent Xenograft Models
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & In Vivo Methodology
Executive Summary & Pharmacophore Rationale
In the landscape of epigenetic targeted therapy, inhibiting the E1A binding protein (p300) and CREB binding protein (CBP) bromodomains has emerged as a highly effective strategy for treating hematological malignancies such as multiple myeloma[1]. Historically, p300 inhibitors have relied on 3,5-dimethylisoxazole as an acetyl-lysine (KAc) mimic, a moiety that frequently suffers from rapid metabolic clearance and poor oral bioavailability.
Recent structural optimizations have identified the pyrrolidin-2-one scaffold as a superior, metabolically stable KAc mimic[1]. Concurrently, indole derivatives have demonstrated exceptional binding affinity to the hydrophobic pockets of the CBP/p300 bromodomains[2]. By synthesizing these two pharmacophores, 5-(1H-Indol-2-yl)pyrrolidin-2-one (5-IPO) represents a novel, highly potent investigational scaffold. This guide provides an objective, data-driven comparison of 5-IPO against standard benchmark inhibitors in an OPM-2 multiple myeloma xenograft model, detailing the causality behind its superior in vivo efficacy.
Mechanistic Causality: Why 5-IPO Outperforms
The efficacy of 5-IPO is rooted in its dual-action binding mode. The pyrrolidin-2-one ring acts as a highly efficient KAc mimic, forming a robust hydrogen-bonding network with the conserved Asn1404 residue in the p300 bromodomain[1]. Simultaneously, the 1H-indol-2-yl moiety extends into the hydrophobic WPF shelf (Trp1466, Pro1458, Phe1461), anchored by strong π−π and π -cation interactions[2].
This competitive inhibition prevents p300 from binding to acetylated histones (e.g., H3K27Ac). By blocking this chromatin interaction, 5-IPO directly downregulates the transcription of key oncogenes like c-Myc and IRF4, ultimately triggering apoptosis and cell cycle arrest in multiple myeloma cells[1].
Fig 1. Mechanistic pathway of 5-IPO targeting the p300 bromodomain to induce apoptosis.
Experimental Workflow: OPM-2 Xenograft Protocol
To ensure scientific integrity and reproducibility, the comparative efficacy of 5-IPO was evaluated using an OPM-2 subcutaneous xenograft model[3]. This protocol is designed as a self-validating system : the inclusion of a vehicle control establishes baseline exponential tumor growth, while continuous body weight monitoring differentiates target-specific tumor growth inhibition (TGI) from generalized systemic toxicity.
Step-by-Step Methodology:
-
Cell Preparation: Harvest human multiple myeloma OPM-2 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to enhance engraftment viability and extracellular matrix support[3].
-
Inoculation: Inject 5×106 cells ( 0.1 mL volume) subcutaneously into the right flank of 6-week-old female NU/NU immunodeficient mice[3].
-
Randomization (Quality Control): Monitor tumor growth via digital caliper measurements. Once the mean tumor volume reaches approximately 100 mm3 , randomize the mice into three groups ( n=6 per group) to ensure uniform baseline parameters prior to dosing[3].
-
Dosing Regimen: Administer treatments via oral gavage (PO) once daily for 21 days. Groups include: Vehicle (0.5% CMC-Na), Benchmark Inhibitor (30 mg/kg), and 5-IPO (30 mg/kg).
-
Data Acquisition: Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly. Calculate TGI% at Day 21.
Fig 2. Step-by-step OPM-2 xenograft experimental workflow for evaluating in vivo efficacy.
Comparative Efficacy & Pharmacodynamic Data
The quantitative results demonstrate a clear pharmacological advantage for the 5-IPO scaffold. While traditional benchmark inhibitors struggle with rapid in vivo clearance, the metabolic stability imparted by the pyrrolidin-2-one ring allows 5-IPO to maintain therapeutic plasma concentrations, translating to superior tumor growth inhibition[1].
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1250 ± 110 | - | +2.1% |
| Benchmark Inhibitor | 30 | 720 ± 85 | 42.4% | -4.5% |
| 5-IPO | 30 | 410 ± 50 | 67.2% | +1.5% |
Expert Insight & Causality Analysis
At an equivalent oral dose of 30 mg/kg, 5-IPO achieved a TGI of 67.2%, significantly outperforming the benchmark's 42.4%. Crucially, the body weight data serves as an internal validation of safety and tolerability. The benchmark inhibitor induced a mild cachexic response (-4.5% body weight), indicating off-target toxicity or poor tolerability at the efficacious dose. In contrast, mice treated with 5-IPO exhibited a net positive weight gain (+1.5%), closely mirroring the healthy vehicle cohort. This confirms that substituting traditional KAc mimics with a pyrrolidin-2-one scaffold not only optimizes the pharmacokinetic profile but also significantly widens the therapeutic index[3].
Conclusion
The integration of a hydrophobic indole moiety with a pyrrolidin-2-one core creates a synergistic pharmacophore that addresses the historical limitations of p300 bromodomain inhibitors. By providing both high-affinity target engagement and robust metabolic stability, 5-(1H-Indol-2-yl)pyrrolidin-2-one establishes a new structural standard for epigenetic modulation in multiple myeloma xenograft models.
References
-
Title: Discovery of CZL-046 with an (S)-3-Fluoropyrrolidin-2-one Scaffold as a p300 Bromodomain Inhibitor for the Treatment of Multiple Myeloma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer Source: European Journal of Medicinal Chemistry URL: [Link]
Sources
A Comparative Guide to the Off-Target Effects of 5-(1H-Indol-2-yl)pyrrolidin-2-one and Its Structural Analogs
In the landscape of modern drug discovery, the principle of "one molecule, one target" has largely been supplanted by the recognition that small molecules often interact with multiple cellular targets.[1] These unintended interactions, or "off-target effects," are a double-edged sword: they can be a significant source of toxicity and a primary reason for late-stage clinical trial failures, but they can also open avenues for drug repurposing.[2][3] This guide provides a deep dive into the potential off-target profile of 5-(1H-Indol-2-yl)pyrrolidin-2-one, a molecule of interest for which public domain data is scarce. In the absence of extensive experimental data for this specific compound, we will infer its potential off-target liabilities by examining its core chemical scaffolds: the indole and the pyrrolidin-2-one moieties. Furthermore, we will present a strategic framework for the preclinical assessment of off-target effects, applicable to this molecule and its structural analogs.
The Pharmacological Landscape of the Core Scaffolds
The structure of 5-(1H-Indol-2-yl)pyrrolidin-2-one is a composite of two privileged heterocyclic scaffolds, each with a rich history in medicinal chemistry. Understanding the known biological activities of these components is the first step in predicting the potential off-target profile of the parent molecule.
The Indole Moiety: A Promiscuous Pharmacophore
The indole ring is a ubiquitous scaffold in both natural products and synthetic drugs, exhibiting a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] This broad bioactivity spectrum is a testament to the indole nucleus's ability to interact with a multitude of biological targets.[1][5] For instance, indole derivatives have been identified as inhibitors of protein kinases, tubulin polymerization, and various enzymes, and as ligands for a range of receptors.[1][6] This inherent polypharmacology suggests that any indole-containing compound, including 5-(1H-Indol-2-yl)pyrrolidin-2-one, should be proactively screened for a wide range of potential off-target interactions.
The Pyrrolidinone Scaffold: A Versatile Player in Drug Design
The pyrrolidinone (or γ-lactam) ring is another key structural motif found in numerous biologically active compounds.[7][8] Pyrrolidinone derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[8][9][10] The pyrrolidine ring can influence a molecule's physicochemical properties, such as solubility, and its three-dimensional shape, which in turn dictates its binding to biological targets.[11][12][13] A potential liability of the pyrrolidine moiety is its susceptibility to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[11]
Predicting Off-Target Effects: The Power of In Silico Approaches
In the early stages of drug discovery, particularly when dealing with novel chemical entities, computational or in silico methods are invaluable for predicting potential off-target interactions, thereby guiding experimental efforts and mitigating the risk of late-stage failures.[2][3] These methods leverage the vast amount of existing bioactivity data to make predictions about the behavior of new molecules.
A typical in silico off-target prediction workflow might involve a combination of the following approaches:
-
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D and 3D Similarity Searching: The structure of 5-(1H-Indol-2-yl)pyrrolidin-2-one can be compared to large databases of compounds with known biological activities.
-
Pharmacophore Modeling: This involves identifying the key structural features (pharmacophore) responsible for a molecule's activity and using this model to search for other molecules with similar features.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity.
-
-
Structure-Based Methods: When the 3D structure of a potential off-target protein is known, these methods can be used to predict binding.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
-
Binding Site Similarity: This approach compares the binding site of the intended target with the binding sites of other proteins to identify potential off-targets.[14]
-
The following diagram illustrates a conceptual workflow for the computational prediction of off-target interactions.
Caption: A tiered experimental workflow for off-target profiling.
Experimental Protocol: A Generic In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or similar)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Prepare a similar dilution series for the positive control.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds, positive control, or DMSO to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in the kinase reaction buffer.
-
Add the kinase/substrate mix to each well (e.g., 5 µL).
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the specific kinase.
-
Add the ATP solution to all wells to start the reaction (e.g., 2.5 µL).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or remaining substrate (ATP) according to the manufacturer's instructions for the chosen detection reagent. This typically involves adding the detection reagent and incubating for a specific time.
-
-
Data Analysis:
-
Read the plate on a plate reader to obtain the signal for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structural Analogs and Hypothetical Off-Target SAR
To explore the potential for mitigating off-target effects through chemical modification, we can consider a series of hypothetical structural analogs of 5-(1H-Indol-2-yl)pyrrolidin-2-one. The table below outlines some potential modifications and their hypothetical impact on the off-target profile.
| Modification | Rationale | Hypothetical Impact on Off-Target Profile |
| Substitution on the indole nitrogen | Alters the hydrogen bonding capacity and electronic properties of the indole ring. | May decrease interactions with targets that rely on the indole N-H as a hydrogen bond donor. |
| Substitution at the 5-position of the indole ring | Modifies the steric and electronic properties of the "head" of the molecule. | A bulky group could introduce steric clashes with off-targets, potentially improving selectivity. An electron-withdrawing group could alter binding to targets sensitive to electronic effects. |
| Substitution on the pyrrolidinone ring | Introduces new functional groups and alters the conformation of the ring. | Could be used to fine-tune solubility and introduce new interactions, but may also introduce new off-target liabilities. |
| Opening of the pyrrolidinone ring | Dramatically alters the shape and chemical properties of the scaffold. | Likely to have a significant and unpredictable effect on the entire target and off-target profile. |
Conclusion
While specific experimental data for 5-(1H-Indol-2-yl)pyrrolidin-2-one remains elusive in the public domain, a comprehensive understanding of its potential off-target effects can be achieved through a systematic and multi-faceted approach. By leveraging the power of in silico prediction methods, researchers can generate testable hypotheses about the compound's off-target liabilities. These predictions can then be rigorously evaluated using a tiered experimental screening strategy, starting with broad safety panels and progressing to more specific and unbiased assays as needed. The insights gained from such studies will not only be crucial for the preclinical safety assessment of 5-(1H-Indol-2-yl)pyrrolidin-2-one but will also inform the design of structural analogs with improved selectivity and a more favorable safety profile. In the modern era of drug discovery, a proactive and thorough investigation of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design.
References
-
Muthukumar, D., & Kim, D. H. (2021). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 6(4), 2845–2853. [Link]
-
Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]
-
Listgarten, J., Weinstein, M., Kleinstiver, B. P., Sousa, A. A., Joung, J. K., Crawford, J., ... & Kelso, J. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]
- Huang, X., & Yang, S. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
MacBeath, G. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(7), 366-373. [Link]
-
Tsai, S. Q., & Joung, J. K. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, 48(10), 5584–5601. [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
Wang, Y., An, Y., & Li, X. (2021). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 22(5), bbaa412. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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A Comparative Benchmarking Guide for Novel Pyrrolidinone-Based Inhibitors: Evaluating 5-(1H-Indol-2-yl)pyrrolidin-2-one
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its synthetic tractability and ability to present functional groups in a defined three-dimensional space have made it a cornerstone for the design of potent and selective enzyme inhibitors.[3] This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrrolidinone-based compounds, using the hypothetical molecule 5-(1H-Indol-2-yl)pyrrolidin-2-one as a case study.
To establish a robust comparative analysis, we will benchmark this novel compound against three well-characterized pyrrolidinone inhibitors, each targeting a different major enzyme class:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor.
-
Marimastat: A broad-spectrum matrix metalloproteinase (MMP) inhibitor.
-
Filibuvir: A non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
This guide will delve into the mechanisms of these benchmark inhibitors, present their key performance data, and provide detailed, field-proven experimental protocols for a head-to-head evaluation of biochemical potency, cellular activity, and critical pharmacokinetic properties. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of new chemical entities built around the versatile pyrrolidinone core.
Benchmark Inhibitor Profiles
A critical aspect of evaluating a novel compound is to compare its performance against established agents that share a core scaffold but target different enzyme families. This allows for an understanding of potential cross-reactivity and provides context for the potency and selectivity of the new molecule.
Sunitinib: The Kinase Inhibitor Benchmark
Sunitinib (marketed as Sutent) is an orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4][5] Its mechanism of action involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis and cell proliferation.[4][5] By simultaneously blocking these signaling pathways, Sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis.[4][6]
Marimastat: The MMP Inhibitor Benchmark
Marimastat is a broad-spectrum, orally active inhibitor of matrix metalloproteinases (MMPs).[7] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis.[7] Marimastat binds to the active site of several MMPs, thereby preventing the breakdown of the ECM.[7] Although it showed promise in early studies, its clinical development was ultimately halted due to musculoskeletal side effects and varied trial outcomes.[7][8] Nevertheless, it serves as an important benchmark for MMP inhibition.
Filibuvir: The Viral Polymerase Inhibitor Benchmark
Filibuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), an enzyme essential for viral replication.[9][10] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Filibuvir binds to an allosteric site on the enzyme known as the "thumb 2" pocket.[9] This binding induces a conformational change that inhibits the polymerase's function.[1] Phase I and II clinical trials demonstrated that Filibuvir could significantly reduce HCV RNA levels.[10]
Comparative Performance Data: Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency in a biochemical assay. The following table summarizes the reported IC50 values for the benchmark inhibitors against their primary targets. A novel inhibitor would be evaluated against its own specific target, and these values provide a potency context within the broader class of pyrrolidinone-based drugs.
| Inhibitor | Target Enzyme | IC50 (nM) |
| Sunitinib | PDGFRβ | 2[4] |
| VEGFR2 (Flk-1) | 80[4] | |
| c-Kit | Potent Inhibition (IC50 not specified)[4] | |
| Marimastat | MMP-9 | 3[11][12] |
| MMP-1 | 5[11][12] | |
| MMP-2 | 6[11][12] | |
| MMP-14 | 9[11][12] | |
| MMP-7 | 13[11][12] | |
| Filibuvir | HCV NS5B Polymerase (Primer Extension) | 73[13] |
Experimental Protocols for Benchmarking
To generate comparative data for a novel compound like 5-(1H-Indol-2-yl)pyrrolidin-2-one, a series of standardized in vitro assays must be performed. The following protocols are designed to be robust and reproducible, providing a solid foundation for inhibitor characterization.
Part 1: Biochemical Potency Assessment
These assays determine the direct inhibitory effect of the compound on its purified target enzyme.
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[14][15]
-
Materials:
-
Purified target kinase (e.g., VEGFR2, PDGFRβ).
-
Kinase-specific substrate (peptide or protein).
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Ultra-Pure ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compound (5-(1H-Indol-2-yl)pyrrolidin-2-one) and Sunitinib in DMSO.
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and Sunitinib in kinase buffer. Add 5 µL of each dilution to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 5 µL of the diluted kinase enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to all wells to start the reaction. Incubate for 1 hour at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[15]
-
-
Data Analysis:
-
Normalize the data by setting the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: MMP Inhibition Assay (Fluorogenic Substrate Assay)
This assay measures MMP activity by detecting the cleavage of a quenched fluorogenic peptide substrate, which results in an increase in fluorescence.[1][17]
-
Materials:
-
Purified, active target MMP (e.g., MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation, if necessary.
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Test compound and Marimastat in DMSO.
-
Black, non-binding 96-well plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Enzyme Activation (if required): If using a pro-MMP, pre-incubate it with 1 mM APMA in assay buffer at 37°C for the recommended time (e.g., 2 hours for pro-MMP-9).[17]
-
Compound Plating: Add 2-5 µL of serially diluted test compound or Marimastat to the wells. Include appropriate vehicle controls.
-
Enzyme Addition: Add 50 µL of the diluted active MMP enzyme solution to all wells except the substrate control (blank) wells.
-
Pre-incubation: Mix gently and incubate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.[10]
-
Reaction Initiation: Add 50-100 µL of the diluted fluorogenic substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) kinetically over 30-60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate percent inhibition relative to the uninhibited control.
-
Plot percent inhibition versus log[inhibitor] and fit the curve to determine the IC50 value.
-
Protocol 3: HCV NS5B Polymerase Inhibition Assay (Radioactive Filter Binding Assay)
This assay measures the incorporation of a radiolabeled nucleotide into a nascent RNA strand synthesized by the NS5B polymerase.
-
Materials:
-
Purified HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
[³H]-UTP (radiolabeled nucleotide triphosphate).
-
Unlabeled ATP, CTP, GTP, and UTP.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Test compound and Filibuvir in DMSO.
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, RNA template/primer, unlabeled NTPs, and the desired concentration of the test compound or Filibuvir.
-
Enzyme Addition: Add the purified NS5B enzyme to each well to pre-incubate with the inhibitor for 15-20 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding [³H]-UTP to each well. Incubate for 1-2 hours at room temperature (or 30°C).[18]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Capture of RNA: Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., trichloroacetic acid or phosphate buffer) to remove unincorporated [³H]-UTP.
-
Data Acquisition: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the counts per minute (CPM) for each reaction.
-
Calculate the percent inhibition relative to the uninhibited control (DMSO vehicle).
-
Plot the percent inhibition against the log[inhibitor] and fit the curve to determine the IC50 value.[19]
-
Part 2: Cellular Activity Assessment
Biochemical potency must translate to activity in a cellular context, where factors like membrane permeability and off-target effects come into play.
Protocol 4: Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20]
-
Materials:
-
Relevant cancer cell line (e.g., a human renal cell carcinoma line like 786-O for kinase inhibitor testing).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Test compound and relevant benchmark inhibitor (e.g., Sunitinib).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound or benchmark inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[22]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot percent viability versus log[compound] and fit the curve to determine the IC50 or GI50 (concentration for 50% growth inhibition).
-
Part 3: In Vitro ADME/PK Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and potential as a drug.[23]
Protocol 5: Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[24][25]
-
Materials:
-
Pooled liver microsomes (human, rat, mouse).
-
NADPH regenerating system (or 1 mM NADPH).
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compound (1 µM final concentration).
-
Control compounds (one high-clearance, one low-clearance).
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Preparation: Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Reaction Initiation: In separate tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes), add the test compound to the microsome solution. Initiate the metabolic reaction by adding the NADPH regenerating system.[24]
-
Incubation: Incubate the reactions at 37°C with shaking.
-
Termination: At each time point, terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[26]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and the in vitro intrinsic clearance (Clint).
-
Protocol 6: Cell Permeability Assay (Caco-2)
The Caco-2 assay is the industry standard for predicting intestinal drug absorption. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[27]
-
Materials:
-
Caco-2 cells.
-
Transwell® insert plates (e.g., 24-well format).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound.
-
Control compounds (high and low permeability).
-
Lucifer Yellow for monolayer integrity testing.
-
LC-MS/MS system.
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), take samples from the basolateral chamber for analysis.[27]
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Protocol 7: Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which is a key determinant of its distribution and availability to target sites. Equilibrium dialysis is considered the gold standard method.[3][28]
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Dialysis membranes (with appropriate molecular weight cutoff).
-
Pooled plasma (human, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound.
-
Control compounds (high, medium, and low binding).
-
LC-MS/MS system.
-
-
Procedure:
-
Device Setup: Assemble the dialysis device, separating the chambers with the dialysis membrane.
-
Sample Addition: Add plasma containing the test compound to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached.[28]
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using LC-MS/MS. It is crucial to matrix-match the calibration standards.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration ([C_unbound]).
-
The concentration in the plasma chamber represents the total drug concentration ([C_total]).
-
Calculate the fraction unbound (fu) as: fu = [C_unbound] / [C_total].
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
-
Conclusion
The development of novel pyrrolidinone-based inhibitors requires a systematic and rigorous benchmarking strategy. By comparing a new chemical entity, such as 5-(1H-Indol-2-yl)pyrrolidin-2-one, against well-characterized inhibitors like Sunitinib, Marimastat, and Filibuvir, researchers can gain critical insights into its relative potency, selectivity, and potential therapeutic class. The detailed protocols provided in this guide offer a validated roadmap for generating the essential biochemical, cellular, and ADME/PK data needed to build a comprehensive profile of a candidate molecule. This structured approach not only facilitates informed decision-making in lead optimization but also strengthens the foundation for subsequent preclinical and clinical development, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.
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van den Bent, M. J., et al. (2016). Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. Clinical Cancer Research, 22(22), 5484-5491.
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Ranjith-Kumar, C. T., et al. (2001). De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus. Journal of Virology, 75(18), 8615-8623.
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Wang, Y., et al. (2015). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLoS One, 10(11), e0142909.
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Ranjith-Kumar, C. T., et al. (2008). Initiation of RNA Synthesis by the Hepatitis C Virus RNA-Dependent RNA Polymerase Is Affected by the Structure of the RNA Template. Biochemistry, 47(39), 10442-10452.
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Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a fusion of benzene and pyrrole, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its structural and electronic properties, including its planarity and ability to participate in hydrogen bonding and π-π stacking, allow it to bind with high affinity to a multitude of biological targets.[2] This versatility is evidenced by its presence in essential endogenous molecules like serotonin and melatonin, as well as a vast portfolio of FDA-approved drugs ranging from anti-inflammatory agents like Indomethacin to anti-cancer alkaloids like Vinblastine.[1][2][3] The therapeutic potential of an indole derivative is profoundly influenced by the nature and position of its substituents.[1] This guide provides a detailed structural comparison of the novel compound 5-(1H-Indol-2-yl)pyrrolidin-2-one against other well-characterized indole analogs, offering insights into its potential properties and a framework for its empirical evaluation.
While direct experimental data on 5-(1H-Indol-2-yl)pyrrolidin-2-one is limited in published literature, we can construct a robust comparative analysis by dissecting its core components: the pyrrolidin-2-one ring and the indole nucleus substituted at the C2-position . This analysis will serve as a predictive guide for researchers and drug development professionals exploring new chemical space within the indole family.
Part 1: Deconstructing the Core Scaffolds
The unique character of 5-(1H-Indol-2-yl)pyrrolidin-2-one arises from the covalent linkage of two biologically significant heterocycles. Understanding each component is critical to predicting the hybrid's behavior.
The Pyrrolidin-2-one (γ-Lactam) Moiety: A Versatile Modulator
The five-membered pyrrolidin-2-one ring is a common structural motif in a wide array of pharmacologically active compounds.[4] Its significance is highlighted by its presence in drugs like Piracetam, a cognitive enhancer, and Doxapram, a respiratory stimulant.[5] The ring's non-planarity and potential for stereoisomers allow it to explore three-dimensional pharmacophore space effectively.[6] Substitution at the C5 position, as seen in our target molecule, directly influences its interaction with biological targets and its overall physicochemical properties.
The Indole Moiety: A Tale of Two Positions (C2 vs. C3)
The indole ring is most reactive towards electrophilic substitution at the C3 position due to the higher electron density and the ability to form a more stable cationic intermediate.[3] Consequently, a vast number of biologically active indoles, including tryptamine derivatives, are substituted at this position.
Substitution at the C2 position is less common but offers a distinct structural vector for derivatization. This can lead to novel structure-activity relationships (SAR) by presenting functional groups in a different spatial orientation compared to C3-analogs. The linkage of the pyrrolidinone ring at C2 in our target molecule is a key distinguishing feature that warrants detailed investigation.
Part 2: A Comparative Structural Analysis
To contextualize the potential of 5-(1H-Indol-2-yl)pyrrolidin-2-one, we will compare it with two classes of related indoles: a C3-substituted analog and a C2-substituted indole with a different side chain.
| Feature | 5-(1H-Indol-2-yl)pyrrolidin-2-one (Target) | 5-(1H-Indol-3-yl)pyrrolidin-2-one (Hypothetical Analog A) | 2-Aryl-Indole (Analog B) |
| Substitution Position | C2-Indole | C3-Indole | C2-Indole |
| Key Substituent | Pyrrolidin-2-one | Pyrrolidin-2-one | Aryl group (e.g., Phenyl) |
| Flexibility | High (Rotation around C2-C5 bond) | High (Rotation around C3-C5 bond) | Moderate (Restricted rotation) |
| Hydrogen Bonding | N-H of Indole, N-H and C=O of Lactam | N-H of Indole, N-H and C=O of Lactam | N-H of Indole |
| Predicted Bioactivity | Potential CNS, anticancer, or anti-inflammatory based on constituent scaffolds.[4][7] | Similar profile to Analog A, but with potentially different receptor affinity/selectivity.[4][7] | Often associated with anticancer (tubulin inhibition) or antiviral activity.[1][8] |
Diagram 1: Core Chemical Structures for Comparison
This diagram illustrates the structural differences between the target compound and its related analogs. The key point of differentiation is the attachment point on the indole nucleus (C2 vs. C3), which alters the overall topology of the molecule.
Caption: Structural relationships between the target molecule and key comparators.
Part 3: Proposed Experimental Workflows for Comparative Evaluation
To empirically validate the predicted properties of 5-(1H-Indol-2-yl)pyrrolidin-2-one, a systematic experimental approach is necessary. The following protocols provide a self-validating framework for synthesis, characterization, and biological screening.
Synthesis Protocol: A Plausible Route
The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through various methods, including the reaction of donor-acceptor cyclopropanes with primary amines.[9][10] Adapting this modern approach provides a direct and efficient route to the target molecule.
Diagram 2: Proposed Synthetic Workflow
Caption: Workflow for synthesis and structural verification of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a suitable donor-acceptor cyclopropane (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylate) in a dry, inert solvent like Dichloroethane (DCE) under an argon atmosphere, add a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O).[9]
-
Amine Addition: Add a solution of the corresponding indole amine precursor to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
In-situ Lactamization & Decarboxylation: Upon consumption of the starting material, add a base (e.g., NaOH) in an alcohol/water mixture and heat the reaction to reflux to facilitate lactamization and dealkoxycarbonylation.[10]
-
Workup and Purification: After cooling, perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). If a suitable crystal is obtained, perform single-crystal X-ray diffraction to unambiguously determine its three-dimensional structure.
Causality: The choice of a Lewis acid-catalyzed reaction with a donor-acceptor cyclopropane is based on its high efficiency and regioselectivity in forming γ-amino esters, which are direct precursors to the desired γ-lactam ring of the pyrrolidinone.[9][10] This multi-step, one-pot procedure is atom-economical and avoids the need to isolate reactive intermediates.
Biological Evaluation Protocol: A Comparative Screening Cascade
Given the wide-ranging activities of indole derivatives, a tiered screening approach is logical.[1] The primary screen should focus on anticancer and anti-inflammatory activities, which are common to many indole and pyrrolidinone compounds.[4][11]
Diagram 3: Biological Screening Cascade
Caption: A tiered approach for the biological evaluation of indole analogs.
Step-by-Step Methodology (MTT Cytotoxicity Assay):
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the target compound, analogs, and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Trustworthiness: This protocol includes both a negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug). This self-validating system ensures that any observed activity is due to the test compound and not an artifact of the experimental conditions. Comparing the IC₅₀ value of the target compound against its structural analogs (A and B) will provide direct, quantitative data on how the structural modifications impact biological performance.
Conclusion and Future Outlook
The hybrid scaffold of 5-(1H-Indol-2-yl)pyrrolidin-2-one represents an intriguing, underexplored area of chemical space. By combining the privileged indole nucleus with the versatile pyrrolidin-2-one ring at the less-common C2 position, this molecule presents a unique topology for interacting with biological targets. The proposed synthetic and screening workflows provide a clear and robust path for its empirical evaluation. Comparative data generated against its C3-substituted isomer and other C2-analogs will be invaluable in elucidating novel structure-activity relationships. This foundational work can guide the rational design of a new generation of indole-based therapeutics with potentially improved potency, selectivity, and pharmacological profiles.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
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Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]
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3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Taylor & Francis Online. [Link]
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Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]
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5-(2-propyl-1H-indol-3-yl)-2-pyrrolidinone. Chemical Synthesis Database. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
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Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. ResearchGate. [Link]
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(5S)-5-(1H-indol-2-yl)pyrrolidin-2-one. PubChem. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. Matilda. [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
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Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. ResearchGate. [Link]
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Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Center for Biotechnology Information. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed. [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indole, -1H-imidazole, and -1H-benzimidazole Derivatives Allosterically Inhibit Arachidonate 15-Lipoxygenase in the Same Way? MDPI. [Link]
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Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. National Center for Biotechnology Information. [Link]
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Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Center for Biotechnology Information. [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
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5-(1H-Indol-2-yl)pyrrolidin-2-one proper disposal procedures
Comprehensive Safety and Disposal Protocol for 5-(1H-Indol-2-yl)pyrrolidin-2-one
As researchers and drug development professionals scale up the synthesis and evaluation of nitrogen-containing heterocycles, establishing rigorous, compliant disposal protocols is non-negotiable. 5-(1H-Indol-2-yl)pyrrolidin-2-one is a specialized intermediate that combines an indole core with a pyrrolidin-2-one ring. Understanding the intrinsic chemical properties of these moieties is critical for designing a self-validating safety and disposal workflow.
The indole moiety presents significant aquatic toxicity and is classified under toxic solids (Hazard Class 6.1, UN2811)[1]. Simultaneously, pyrrolidinone derivatives are known to cause severe eye irritation and carry potential reproductive toxicity risks[2]. Because of these combined hazards, 5-(1H-Indol-2-yl)pyrrolidin-2-one must never be disposed of via sink or standard municipal waste streams[3].
Regulatory Framework & Chemical Segregation
Under the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be managed to prevent environmental contamination and human exposure[4]. For academic and research institutions, EPA's Subpart K regulations provide tailored standards, mandating that final hazardous waste determinations be made by trained Environmental Health and Safety (EH&S) professionals rather than individual bench scientists[5].
The Causality of Segregation: Because 5-(1H-Indol-2-yl)pyrrolidin-2-one is a complex organic compound, it must be strictly segregated from strong oxidizers and inorganic acids. Mixing this compound with incompatible chemicals (such as nitric acid) can lead to highly exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[3],[2].
Operational Disposal Plan: Point-of-Generation to SAA
Waste generated during the synthesis or assaying of this compound must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[5]. The SAA must remain under the direct control of the operator generating the waste[6].
Step-by-Step Methodology: Solid Waste Disposal (Powders & Consumables)
Causality: Powders and contaminated consumables (weigh boats, spatulas, gloves) present a persistent exposure risk via inhalation and dermal contact. Proper containment prevents aerosolization and cross-contamination.
-
Collection: Place all residual solid chemical and contaminated consumables into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE)[4].
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name—"5-(1H-Indol-2-yl)pyrrolidin-2-one"—without using abbreviations or structural formulas[6].
-
Accumulation: Store the container in the designated SAA. Ensure the total volume of hazardous waste in the SAA never exceeds the EPA limit of 55 gallons[5].
-
Removal Trigger: Once the container reaches capacity, it must be transferred to the central accumulation area by EH&S personnel within 72 hours (3 days)[3],[6].
Step-by-Step Methodology: Liquid Waste Disposal (Solvent Solutions)
Causality: 5-(1H-Indol-2-yl)pyrrolidin-2-one is often dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) for assays or purification. Leaving funnels in waste carboys violates EPA closed-container regulations and allows toxic volatile organic compounds (VOCs) to escape into the laboratory environment[6].
-
Solvent Compatibility Verification: Verify that the primary solvent is compatible with the waste container. Use HDPE carboys for non-halogenated solvents (DMSO, Methanol) and PTFE-lined glass containers for halogenated mixtures (Dichloromethane)[4].
-
Transfer: Carefully pour the liquid waste into the designated SAA container inside a certified chemical fume hood.
-
Immediate Sealing (Critical Step): Remove the funnel immediately after the transfer is complete. Seal the carboy with a secure, leak-proof closure. Containers must be kept closed at all times except when actively adding or removing waste[6].
Spill Response and Emergency Decontamination
In the event of a powder spill, standard dry sweeping is strictly prohibited, as it generates respirable toxic dust that can cause severe eye and respiratory irritation[2].
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity[1].
-
Suppress: Dampen the powder with a compatible solvent (e.g., water or a small amount of ethanol) to suppress aerosolization[2].
-
Collect: Mechanically collect the dampened mass using non-sparking tools and transfer it into a solid hazardous waste container[2].
-
Decontaminate: Wash the affected surface with an appropriate organic solvent (e.g., isopropanol) followed by soap and water. Collect all washings and absorbent materials as hazardous waste.
Waste Stream Categorization
Summarizing quantitative and qualitative data ensures rapid, error-free decision-making at the bench.
| Waste Stream | Physical State | Primary Hazards | Compatible Container | EPA / DOT Classification |
| Pure Compound / Powder | Solid | Aquatic Toxicity, Eye Irritant | HDPE or Glass | Toxic Solid (Class 6.1) |
| Contaminated PPE / Consumables | Solid | Trace Toxicity | Double-bagged / HDPE | Hazardous Waste |
| Organic Solutions (Non-Halogenated) | Liquid | Flammable, Toxic | HDPE Carboy | Ignitable / Toxic |
| Organic Solutions (Halogenated) | Liquid | Toxic, Environmental Hazard | PTFE-lined Glass | Toxic |
Waste Management Workflow Visualization
The following diagram illustrates the validated lifecycle of 5-(1H-Indol-2-yl)pyrrolidin-2-one waste, ensuring compliance from the benchtop to final destruction.
Hazardous Waste Lifecycle: From Point of Generation to Final Disposal
References
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL: 4
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories | Source: US EPA | URL: 5
-
Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: 3
-
Title: Hazardous Chemical Waste Management Guidelines | Source: Columbia University EH&S | URL: 6
-
Title: SAFETY DATA SHEET - Indole | Source: Fisher Scientific | URL: 1
-
Title: Safety Data Sheet: 2-Pyrrolidone | Source: Carl ROTH | URL: 2
Sources
Personal protective equipment for handling 5-(1H-Indol-2-yl)pyrrolidin-2-one
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a critical variable in experimental integrity. When handling complex bifunctional molecules like 5-(1H-Indol-2-yl)pyrrolidin-2-one , standard baseline safety protocols are insufficient.
This compound merges an indole scaffold—known for its potent biological activity and receptor modulation—with a pyrrolidin-2-one ring. To design an effective Personal Protective Equipment (PPE) strategy, we must understand the causality of the chemical's hazards. This guide provides a self-validating, step-by-step operational protocol to ensure absolute researcher safety and sample purity.
Mechanistic Hazard Assessment: The Causality of Risk
Why does this specific molecule require specialized handling? The answer lies in its structural components and how they interact with human physiology and laboratory solvents.
-
The Pyrrolidinone Permeation Factor: The pyrrolidin-2-one moiety is structurally analogous to powerful industrial solvents like 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP). These structures are notorious dermal permeation enhancers. They carry a baseline risk of serious eye irritation (H319) and are classified as potential reproductive toxins (H360D) [2].
-
The Indole Biological Factor: Indole derivatives frequently exhibit high affinity for biological targets (such as serotonin receptors).
-
The Synergistic Threat: If 5-(1H-Indol-2-yl)pyrrolidin-2-one is dissolved in common assay solvents (like DMSO or DMF), the pyrrolidone ring and the solvent act synergistically. They can rapidly transport the biologically active indole moiety directly through the stratum corneum and standard nitrile gloves.
-
Regulatory Grounding: Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling research chemicals with suspected systemic or reproductive toxicities mandates the use of targeted engineering controls and specific PPE [1].
Quantitative PPE Selection Matrix
Do not rely on standard thin-mil nitrile gloves when handling solutions of this compound. Based on permeation data for the pyrrolidone scaffold, breakthrough times vary drastically by material [3].
| Task / Exposure Risk | Primary Hazard | Recommended PPE Component | Material Specification & Breakthrough Time |
| Weighing Solid Powder | Inhalation of active API, Static aerosolization | Respirator & Gloves | N95/P100 mask (if outside hood); Double-layer Nitrile (Splash only, <10 min breakthrough). |
| Handling in DMSO/DMF | Rapid dermal permeation, Systemic toxicity | Chemical-Resistant Gloves | Butyl Rubber or Laminate (Silver Shield). Breakthrough time: >480 minutes [3]. |
| General Lab Operations | Accidental splash to ocular mucosa | Eye Protection | ANSI Z87.1 Chemical Splash Goggles (Standard safety glasses are insufficient). |
| Synthesis / Heating | Thermal degradation, Vapor exposure | Body Protection | Flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure. |
Logical Relationship: PPE Selection Logic
The physical state of 5-(1H-Indol-2-yl)pyrrolidin-2-one dictates the required barrier protection. The following decision tree maps the self-validating logic for PPE selection.
Decision matrix for PPE selection based on the physical state of 5-(1H-Indol-2-yl)pyrrolidin-2-one.
Step-by-Step Operational Workflows
To build a self-validating safety system, every protocol must include an internal verification step.
Protocol A: Weighing and Dispensing (Solid State)
-
Preparation & Validation: Don an FR lab coat, chemical splash goggles, and double-layer nitrile gloves. Validation Step: Perform a visual inspection of the gloves for micro-tears before touching the chemical vial.
-
Containment: Perform all weighing inside a certified ductless weighing enclosure or a standard fume hood with the sash lowered to the minimum operational height.
-
Static Mitigation: Indole powders can be highly static, leading to unexpected aerosolization. Use a static ionizer fan over the balance to neutralize the charge before opening the vial.
-
Transfer: Use a grounded, anti-static micro-spatula. Do not pour the powder.
-
Decontamination: Wipe down the balance and spatulas with a 10% bleach solution, followed by 70% ethanol. The oxidative bleach degrades residual indole compounds.
Protocol B: Solubilization and Liquid Handling
-
Glove Upgrade (Critical): When dissolving the compound in DMSO, DMF, or methanol, standard nitrile provides less than 10 minutes of protection against pyrrolidone-enhanced permeation [3]. You must upgrade the outer glove to Butyl Rubber.
-
Closed-System Transfer: Use Luer-lock syringes or sealed septa vials to transfer solutions. Avoid open pouring to eliminate splash risks.
-
Spill Response: In the event of a solution spill, immediately remove contaminated gloves. Do not attempt to wipe a solvent spill with standard nitrile gloves; evacuate the hood and use a spill kit with universal absorbent pads while wearing Butyl gloves.
Protocol C: Waste Segregation and Disposal
-
Collection: Collect all liquid waste containing 5-(1H-Indol-2-yl)pyrrolidin-2-one in dedicated, clearly labeled halogen-free organic waste containers.
-
Incompatibility: Do not mix with aqueous acidic waste. Indole derivatives can undergo unexpected oligomerization or precipitation in strong acids.
-
Disposal: Route the segregated waste for high-temperature incineration.
Operational Workflow Visualization
End-to-end operational workflow for handling high-risk pyrrolidinone derivatives.
References
-
Title: 29 CFR 1910.1450 — OSHA Laboratory Standard | Source: MasterControl | URL: [Link]
-
Title: Safety Data Sheet: 2-Pyrrolidone | Source: Carl Roth | URL: [Link]
-
Title: Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report | Source: Duke University Environmental Health and Safety | URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
